Methyl 3-amino-2-benzo[b]furancarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMBRZSVRGWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350133 | |
| Record name | Methyl 3-amino-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57805-85-3 | |
| Record name | Methyl 3-amino-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of Methyl 3-amino-2-benzo[b]furancarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-benzo[b]furancarboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.
Core Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| CAS Number | 57805-85-3 | [1] |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | Not experimentally determined. Predicted: 316.4±35.0 °C at 760 mmHg | N/A |
| Density | 1.3±0.1 g/cm³ | [1] |
| Solubility | No quantitative experimental data available. General solubility is expected in organic solvents. | N/A |
| pKa | Not experimentally determined. | N/A |
| LogP (XLogP3) | 2.4 | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.[2][3][4]
Solubility Determination
Assessing the solubility of a compound in various solvents is critical for formulation and biological studies.
Apparatus:
-
Vials or test tubes
-
Vortex mixer or shaker
-
Analytical balance
-
Spectrophotometer or HPLC (for quantitative analysis)
Procedure (Qualitative):
-
Add a small, known amount (e.g., 1-5 mg) of this compound to a vial.
-
Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone).
-
Vigorously mix the sample for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Visually inspect the solution for the presence of undissolved solid.[5][6][7]
Procedure (Quantitative):
-
Prepare a saturated solution of the compound in the solvent of interest by adding an excess of the compound and allowing it to equilibrate with stirring for an extended period (e.g., 24 hours).
-
Filter the saturated solution to remove any undissolved solid.
-
Dilute a known volume of the filtrate with a suitable solvent.
-
Determine the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, by comparing the response to a standard curve.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
-
UV-Vis spectrophotometer or NMR spectrometer
Procedure (Potentiometric Titration):
-
Dissolve a precise amount of this compound in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group (the amino group is basic).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Procedure (Spectrophotometric Method):
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve a constant amount of the compound in each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by analyzing the changes in the absorbance spectrum as a function of pH, as the ionized and non-ionized forms of the molecule will have different spectra.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Apparatus:
-
Separatory funnel or vials
-
n-Octanol and water (mutually saturated)
-
Vortex mixer or shaker
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure (Shake-Flask Method):
-
Prepare mutually saturated solutions of n-octanol and water.
-
Dissolve a known amount of this compound in one of the phases.
-
Add a known volume of the second phase to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthesis and Characterization Workflow
A general workflow for the synthesis and physicochemical characterization of a small molecule like this compound is depicted below.
Figure 1. General workflow for the synthesis and physicochemical characterization of a small molecule.
Potential Biological Signaling Pathways
While no specific signaling pathways have been definitively elucidated for this compound, the broader class of benzofuran derivatives has been shown to modulate several key pathways involved in inflammation and cancer. These include the NF-κB, MAPK, and PI3K/Akt pathways. The following diagrams illustrate these general pathways.
Disclaimer: The following diagrams represent generalized signaling pathways and have not been experimentally validated for this compound. They are provided for illustrative purposes to highlight potential areas of investigation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival.
Figure 2. A simplified diagram of the canonical NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.
References
Navigating the Nuances of CAS 57805-85-3: A Technical Guide to 5-Fluoro-2'-deoxycytidine (FdCyd)
A Note on Chemical Identification: Initial database inquiries for CAS number 57805-85-3 yield conflicting results, pointing to both the pharmaceutical agent 5-Fluoro-2'-deoxycytidine and the chemical intermediate Methyl 3-amino-2-benzo[b]furancarboxylate. However, the extensive body of research, clinical trial data, and relevance to drug development professionals strongly indicates that the intended subject of interest is 5-Fluoro-2'-deoxycytidine , which is correctly identified by CAS number 10356-76-0 . This guide will focus exclusively on this compound, a critical agent in cancer research and epigenetic studies.
Executive Summary
5-Fluoro-2'-deoxycytidine (FdCyd) is a fluorinated pyrimidine analog and a potent antimetabolite with significant antineoplastic activity. It functions as a crucial inhibitor of DNA methyltransferases (DNMTs), enzymes that play a central role in the epigenetic regulation of gene expression.[1] By integrating into the DNA of rapidly dividing cells, FdCyd forms a covalent bond with DNMTs, trapping the enzyme and leading to the depletion of active DNMTs. This mechanism results in the hypomethylation and re-expression of tumor suppressor genes, induction of DNA damage response pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells.[2] This document provides a comprehensive overview of FdCyd, including its physicochemical properties, pharmacological data, key signaling pathways, and detailed experimental protocols for its characterization.
Physicochemical and Pharmacological Properties
The fundamental characteristics of 5-Fluoro-2'-deoxycytidine are summarized below, providing essential data for experimental design and formulation.
Table 1: Physicochemical Properties of 5-Fluoro-2'-deoxycytidine
| Property | Value | Reference |
| CAS Number | 10356-76-0 | [3] |
| Molecular Formula | C₉H₁₂FN₃O₄ | [3][4] |
| Molecular Weight | 245.21 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Solubility | DMSO: >20 mg/mL, Water: 10 mg/mL (with warming) | [5] |
| Storage Temperature | Room temperature |
Table 2: Pharmacological Data of 5-Fluoro-2'-deoxycytidine
| Parameter | Value | Cell Line/System | Reference |
| Mechanism of Action | DNA Methyltransferase (DNMT) Inhibitor | In vitro/In vivo | [1][5] |
| IC₅₀ (Cell Growth Inhibition) | 1.72 ± 0.23 µM (24h), 1.63 ± 0.21 µM (48h) | HCT-116 (Colon Cancer) | |
| IC₅₀ (Cell Growth Inhibition) | ~1 µM | AsPC-1 (Pancreatic Cancer), LCL-PI 11 (Hepatocellular Carcinoma) | |
| Primary Cellular Effect | Induces cell cycle arrest at G2/M phase and apoptosis | HCT-116 (Colon Cancer) | [2] |
Mechanism of Action and Signaling Pathways
5-Fluoro-2'-deoxycytidine exerts its cytotoxic effects through a multi-faceted mechanism centered on the disruption of DNA methylation and the induction of cellular stress responses. Upon cellular uptake, FdCyd is phosphorylated and incorporated into DNA during replication. Its primary targets are DNA methyltransferases (DNMTs).
DNA Methyltransferase Inhibition
FdCyd acts as a mechanism-based inhibitor of DNMTs. The fluorine atom at the 5-position of the cytosine ring prevents the resolution of the normal methylation reaction, leading to the formation of a stable covalent complex between the DNMT enzyme and the FdCyd-containing DNA. This irreversible trapping depletes the cell of active DNMTs, leading to passive demethylation of the genome during subsequent rounds of DNA replication.
Activation of DNA Damage Response
The incorporation of FdCyd and the subsequent formation of DNMT-DNA adducts are recognized by the cell as a form of DNA damage. This triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis, particularly in cancer cells with high replicative rates.[2]
Experimental Protocols
The following protocols provide standardized methods for evaluating the biological effects of 5-Fluoro-2'-deoxycytidine in a research setting.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the impact of FdCyd on the metabolic activity of cultured cancer cells, which is a proxy for cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, AsPC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Fluoro-2'-deoxycytidine (FdCyd)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10⁵ cells per well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of FdCyd in complete culture medium. Remove the overnight medium from the cells and replace it with the FdCyd-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following FdCyd treatment.
Materials:
-
Cells treated with FdCyd as described above
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After FdCyd treatment for the desired duration, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Global DNA Methylation Analysis
This protocol provides a general workflow to assess changes in global DNA methylation levels after FdCyd treatment.
Materials:
-
Genomic DNA isolated from FdCyd-treated and control cells
-
Global DNA Methylation Assay Kit (ELISA-based)
-
Microplate reader
Procedure:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from cells treated with FdCyd and from control cells.
-
Assay Performance: Follow the manufacturer's protocol for the specific global DNA methylation kit. This typically involves:
-
Binding a standardized amount of genomic DNA to strip wells.
-
Incubating with a primary antibody specific for 5-methylcytosine (5-mC).
-
Incubating with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Adding a colorimetric substrate and measuring the absorbance.
-
-
Data Analysis: Calculate the percentage of 5-mC relative to a standard curve or as a percentage of the control sample to determine the extent of FdCyd-induced hypomethylation.
Conclusion
5-Fluoro-2'-deoxycytidine is a well-characterized DNA methyltransferase inhibitor with proven efficacy in preclinical cancer models. Its ability to induce epigenetic modifications and trigger the DNA damage response pathway makes it a compound of significant interest for drug development professionals. The data and protocols presented in this guide offer a robust framework for researchers and scientists to further investigate the therapeutic potential of FdCyd and similar epigenetic modulators.
References
- 1. 57805-85-3|this compound|BLD Pharm [bldpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5-Fluoro-2'-deoxycytidine | C9H12FN3O4 | CID 515328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthalenethiol | C10H8S | CID 68259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 39786-35-1 | Ethyl 3-aminobenzofuran-2-carboxylate | Esters | Ambeed.com [ambeed.com]
An In-Depth Technical Guide to the Initial Synthesis Pathways for 3-Aminobenzofuran Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core initial synthesis pathways for 3-aminobenzofuran esters, a crucial scaffold in medicinal chemistry. This document details the primary synthetic routes, complete with experimental protocols and quantitative data to facilitate research and development.
Introduction
3-Aminobenzofuran esters are privileged heterocyclic motifs frequently found in biologically active compounds. Their versatile structure serves as a key building block for the development of novel therapeutics. This guide focuses on the most direct and efficient initial synthetic strategies to access this important class of molecules.
Primary Synthesis Pathway: Thorpe-Ziegler Cyclization of 2-Cyanophenoxyacetates
The most prominent and direct method for the synthesis of 3-aminobenzofuran-2-carboxylate esters involves a two-step process commencing with substituted 2-cyanophenols. The general synthetic scheme is outlined below:
-
O-Alkylation: The phenolic hydroxyl group of a 2-cyanophenol is alkylated using an α-haloester, typically ethyl or methyl chloroacetate or bromoacetate, in the presence of a base to form the corresponding 2-cyanophenoxyacetate intermediate.
-
Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, mediated by a strong base, to yield the target 3-aminobenzofuran-2-carboxylate ester.
Experimental Protocols
Pathway 1: Two-Step Synthesis from 2-Cyanophenols
This pathway is the most widely employed for the synthesis of 3-aminobenzofuran esters.
Step 1: Synthesis of Ethyl 2-(2-cyanophenoxy)acetate (Intermediate)
Materials:
-
2-Cyanophenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
A mixture of 2-cyanophenol (0.1 mol), ethyl chloroacetate (0.11 mol), and anhydrous potassium carbonate (0.2 mol) in dry acetone (150 mL) is prepared.
-
The reaction mixture is heated at reflux for 24 hours.
-
After cooling, the inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The residue is treated with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with a 10% sodium hydroxide solution, followed by water, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure ethyl 2-(2-cyanophenoxy)acetate.
Step 2: Synthesis of Ethyl 3-Aminobenzofuran-2-carboxylate (Final Product)
Materials:
-
Ethyl 2-(2-cyanophenoxy)acetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (0.11 mol) in absolute ethanol (100 mL).
-
To this solution, ethyl 2-(2-cyanophenoxy)acetate (0.1 mol) is added.
-
The reaction mixture is heated at reflux for 2 hours.
-
After cooling, the mixture is poured into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure ethyl 3-aminobenzofuran-2-carboxylate.
Data Presentation
The following table summarizes the yields of various substituted ethyl 3-aminobenzofuran-2-carboxylates synthesized via the Thorpe-Ziegler cyclization of the corresponding ethyl 2-(cyanophenoxy)acetates.
| Entry | Substituent on Benzofuran Ring | Yield (%) |
| 1 | H | 85 |
| 2 | 5-Bromo | 82 |
| 3 | 5-Chloro | 80 |
| 4 | 5-Nitro | 75 |
| 5 | 7-Methyl | 88 |
| 6 | 5,7-Dimethyl | 90 |
Data compiled from representative literature procedures.
Mandatory Visualizations
Logical Workflow for the Synthesis of 3-Aminobenzofuran Esters
Caption: General workflow for the two-step synthesis.
Signaling Pathway of the Thorpe-Ziegler Cyclization
Caption: Mechanism of the Thorpe-Ziegler cyclization step.
Unveiling the Spectroscopic Signature of Methyl 3-amino-2-benzo[b]furancarboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-2-benzo[b]furancarboxylate, a key heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document collates available data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for ease of reference and comparison. Detailed experimental protocols for the synthesis and characterization of this class of compounds are also outlined, drawing from established methodologies for the preparation of 3-aminobenzofuran derivatives.
Spectroscopic Data Summary
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key spectral data, providing a reference fingerprint for this molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |
| ~7.6-7.2 | Aromatic Protons (m) | ~164.5 | Ester Carbonyl (C=O) |
| ~5.5-6.0 | Amine Protons (br s) | ~155-145 | Aromatic C-O & C-N |
| ~3.9 | Methyl Protons (s) | ~130-110 | Aromatic C-H & C-C |
| ~55 | Methyl Carbon (-OCH₃) | ||
| ~90-80 | Furan Ring Carbons |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is compiled based on characteristic values for similar 3-aminobenzofuran structures.
Table 2: IR and Mass Spectrometry Data
| IR Spectroscopy | Mass Spectrometry | ||
| Wavenumber (cm⁻¹) | Functional Group | m/z | Fragment |
| 3450-3300 | N-H Stretch (amine) | 191 | [M]⁺ (Molecular Ion) |
| 3050-3000 | C-H Stretch (aromatic) | 160 | [M - OCH₃]⁺ |
| 2950-2850 | C-H Stretch (aliphatic) | 132 | [M - COOCH₃]⁺ |
| 1720-1700 | C=O Stretch (ester) | ||
| 1620-1580 | N-H Bend (amine) | ||
| 1250-1000 | C-O Stretch (ester, furan) |
Experimental Protocols
The synthesis of this compound typically involves the cyclization of a suitably substituted 2-hydroxybenzonitrile derivative. The following protocol is a generalized procedure based on established literature methods for the synthesis of 3-aminobenzofurans.
Synthesis of this compound
A common route involves the reaction of a 2-hydroxybenzonitrile with a methyl haloacetate (e.g., methyl bromoacetate) in the presence of a base.
-
Step 1: O-Alkylation: To a solution of 2-hydroxybenzonitrile in a suitable solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is added. Methyl bromoacetate is then added, and the mixture is stirred, typically at an elevated temperature, to facilitate the O-alkylation of the phenolic hydroxyl group.
-
Step 2: Intramolecular Cyclization: The intermediate formed in the first step undergoes an intramolecular Thorpe-Ziegler type cyclization. The nitrile group is attacked by the carbanion generated from the α-carbon of the ester, leading to the formation of the 3-aminobenzofuran ring system. The reaction is typically worked up by pouring the mixture into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to determine the exact mass of the molecular ion and confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Methyl 3-amino-2-benzo[b]furancarboxylate mechanism of action studies
An In-Depth Technical Guide on the Core Mechanism of Action Studies of Methyl 3-amino-2-benzo[b]furancarboxylate and its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct mechanism of action studies for this compound are limited in publicly available literature. This guide provides a comprehensive overview based on studies of structurally related 3-aminobenzofuran derivatives, which are expected to exhibit similar biological activities. The experimental protocols and data presented are derived from research on these analogous compounds.
Introduction
Benzofuran scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The 3-amino-2-carboxylate substitution pattern, as seen in this compound, provides a key pharmacophore for interaction with various biological targets. This document outlines the primary mechanisms of action attributed to this class of compounds, supported by quantitative data from in vitro studies and detailed experimental protocols.
Potential Mechanisms of Action
Based on the current body of research on analogous compounds, the potential mechanisms of action for this compound can be broadly categorized into two main areas: anticancer and neuroprotective activities.
Anticancer Activity
Substituted benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms underlying this activity primarily involve the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways.
Signaling Pathways Implicated in Anticancer Activity:
-
p53-Dependent Apoptosis: Some benzofuran derivatives have been shown to induce apoptosis in a p53-dependent manner. This involves the upregulation of p21 and p27, leading to cell cycle arrest, and the activation of caspases.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent inhibitors of CDK2, a key regulator of cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S or G2/M phase.
-
Modulation of NF-κB and MAPK Signaling Pathways: Benzofuran hybrids have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB and MAPK signaling pathways.[2] This involves the suppression of pro-inflammatory cytokines and the regulation of cell survival and proliferation signals.
Quantitative Data on Anticancer Activity of 3-Aminobenzofuran Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Piperazinylmethyl)benzofuran Derivatives | Panc-1 (Pancreatic) | 40.91 - 52.63 | |
| MCF-7 (Breast) | Not specified | ||
| A549 (Lung) | Not specified | ||
| Benzofuran[3,2-d]pyrimidine Derivatives | A549 (Lung) | Not specified | [3][4] |
| K562 (Leukemia) | Not specified | [3][4] | |
| 4-Aminobenzofuroxan Derivatives | M-HeLa (Cervical) | Comparable to Doxorubicin | [5] |
| MCF-7 (Breast) | Comparable to Doxorubicin | [5] | |
| T98G (Glioblastoma) | 12.7 - 14.7 | [5] |
Neuroprotective Activity
A novel series of 3-aminobenzofuran derivatives has shown promise as multifunctional agents for the treatment of Alzheimer's disease. The primary mechanism is the inhibition of cholinesterase enzymes and the prevention of amyloid-beta (Aβ) aggregation.[5][6][7]
Signaling Pathways and Targets in Neuroprotection:
-
Cholinesterase Inhibition: These compounds act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.
-
Inhibition of Amyloid-β Aggregation: Certain derivatives have been shown to inhibit both self-induced and AChE-induced aggregation of Aβ peptides, which are a hallmark of Alzheimer's disease pathology.[5][7]
Quantitative Data on Neuroprotective Activity of 3-Aminobenzofuran Analogs
| Compound Derivative | Target | IC50 (µM) | Reference |
| 3-Aminobenzofuran derivative 5f (2-fluorobenzyl moiety) | Acetylcholinesterase (AChE) | 0.64 | [5][6][7] |
| Butyrylcholinesterase (BuChE) | Not specified | [5][6][7] | |
| Various 3-Aminobenzofuran derivatives (5a-p) | Acetylcholinesterase (AChE) | 0.64 - 81.06 | [5][6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the mechanism of action of 3-aminobenzofuran derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, Panc-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or its analogs) in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE and BuChE.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)): 10 mM in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI): 10 mM in deionized water.
-
AChE or BuChE solution: Prepare in phosphate buffer.
-
Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at different concentrations.
-
Add 20 µL of the enzyme solution (AChE or BuChE).
-
Incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: [(Control Rate - Sample Rate) / Control Rate] x 100. Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway Diagrams
Caption: Potential anticancer signaling pathways modulated by benzofuran derivatives.
Caption: Neuroprotective mechanisms of 3-aminobenzofuran derivatives.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Workflow for the cholinesterase inhibition (Ellman's) assay.
References
- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Aminobenzofuran-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminobenzofuran-2-carboxylate core is a significant heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making the development of efficient synthetic routes to this core a subject of considerable interest. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to 3-aminobenzofuran-2-carboxylates, presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Historical Perspective: From Classical Benzofuran Syntheses to the Emergence of the 3-Amino-2-carboxylate Motif
The journey to the synthesis of 3-aminobenzofuran-2-carboxylates is rooted in the broader history of benzofuran chemistry. The first synthesis of the parent benzofuran ring is credited to Perkin in 1870.[1][2][3][4] Early methods for constructing the benzofuran skeleton often involved harsh conditions and offered limited control over substitution patterns.
The specific introduction of the 3-amino and 2-carboxylate functionalities represents a more modern development, driven by the increasing recognition of this scaffold's therapeutic potential. Initial approaches to substituted benzofurans laid the groundwork for more sophisticated methods capable of regioselectively introducing the desired amino and ester groups. A pivotal strategy that emerged involves the cyclization of precursors already containing the key nitrogen and carbonyl functionalities.
A significant advancement in the synthesis of 3-aminobenzofuran-2-carboxylates came with the utilization of ortho-hydroxybenzonitriles as starting materials. This approach allows for the direct incorporation of the nitrogen atom (from the nitrile group) at the 3-position of the benzofuran ring.
Key Synthetic Strategies
Several distinct strategies have been developed for the synthesis of 3-aminobenzofuran-2-carboxylates. These can be broadly categorized as follows:
-
Cyclization of ortho-Hydroxybenzonitrile Derivatives: This is one of the most common and versatile methods. It typically involves the reaction of an o-hydroxybenzonitrile with an α-haloester or a related species.
-
Tandem SNAr-Cyclocondensation: This strategy is particularly useful for the synthesis of highly functionalized, such as fluorinated, 3-aminobenzofurans.
-
Transition Metal-Catalyzed Cyclizations: Various palladium- and copper-catalyzed reactions have been developed to construct the 3-aminobenzofuran core.
Cyclization of ortho-Hydroxybenzonitrile Derivatives
This widely employed method involves the reaction of a substituted 2-hydroxybenzonitrile with an α-haloacetate, typically in the presence of a base. The reaction proceeds through an initial O-alkylation followed by an intramolecular cyclization (Thorpe-Ziegler type reaction) to form the 3-aminobenzofuran-2-carboxylate.
A notable example is the cesium carbonate (Cs2CO3)-mediated synthesis, which offers a rapid and efficient route at room temperature.[5] The use of a strong base like potassium tert-butoxide is also effective in promoting the cyclization.
Diagram 1: General Scheme for the Synthesis of 3-Aminobenzofuran-2-carboxylates from o-Hydroxybenzonitriles
Caption: Synthesis via O-alkylation and intramolecular cyclization.
Tandem SNAr-Cyclocondensation of Fluorinated Benzonitriles
For the synthesis of polyfluorinated 3-aminobenzofurans, a tandem nucleophilic aromatic substitution (SNAr) and cyclocondensation reaction has been developed. This method utilizes perfluorinated benzonitriles and α-hydroxycarbonyl compounds in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7]
Diagram 2: Tandem SNAr-Cyclocondensation Workflow
Caption: Workflow for synthesizing fluorinated 3-aminobenzofurans.
Quantitative Data Summary
The following tables summarize key quantitative data for selected synthetic methods, allowing for a direct comparison of their efficiencies.
Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 3-Aminobenzofuran-2-carboxylate from 2-Hydroxybenzonitrile and Ethyl Bromoacetate
| Entry | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Cs2CO3 | DMF | Room Temp. | 10-20 min | 92 | [5] |
| 2 | K2CO3 | DMF | 80 | 8 h | - | [8] |
| 3 | t-BuOK | DMF | 80 | 5 h | - | [8] |
Table 2: Yields of Various Substituted 3-Amino-2-aroylbenzofurans via Cs2CO3-Mediated Synthesis
| Starting 2-Hydroxybenzonitrile | Starting 2-Bromoacetophenone | Product | Yield (%) | Reference |
| 2-Hydroxybenzonitrile | 2-Bromoacetophenone | 3-Amino-2-benzoylbenzofuran | 92 | [5] |
| 2-Hydroxy-5-methylbenzonitrile | 2-Bromoacetophenone | 3-Amino-2-benzoyl-5-methylbenzofuran | 90 | [5] |
| 5-Bromo-2-hydroxybenzonitrile | 2-Bromo-4'-chloroacetophenone | 3-Amino-5-bromo-2-(4-chlorobenzoyl)benzofuran | 85 | [5] |
| 2-Hydroxy-5-nitrobenzonitrile | 2-Bromo-4'-methoxyacetophenone | 3-Amino-2-(4-methoxybenzoyl)-5-nitrobenzofuran | 82 | [5] |
Detailed Experimental Protocols
Protocol 1: Cesium Carbonate-Mediated Synthesis of Ethyl 3-Aminobenzofuran-2-carboxylate
Materials:
-
2-Hydroxybenzonitrile
-
Ethyl bromoacetate
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
Procedure: [5]
-
To a solution of 2-hydroxybenzonitrile (0.5 mmol) in DMF (2.0 mL) in a round-bottom flask, add cesium carbonate (2.0 equiv., 1.0 mmol).
-
To this mixture, add ethyl bromoacetate (0.5 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-aminobenzofuran-2-carboxylate.
Protocol 2: Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation
Materials: [6]
-
4-Substituted perfluorobenzonitrile
-
α-Hydroxycarbonyl compound (e.g., methyl glycolate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure: [6]
-
Dissolve the 4-substituted perfluorobenzonitrile (2 mmol) and the α-hydroxycarbonyl compound (2 mmol) in the minimum volume of anhydrous THF (approx. 3 mL) or DMF (approx. 4 mL).
-
Add DBU (5 mmol) to the solution.
-
If using THF, heat the resulting solution under reflux. If using DMF, heat the solution at 80 °C.
-
Monitor the reaction for 1-3 hours until the starting material is consumed (as indicated by TLC).
-
Cool the mixture to room temperature and dilute with water (20 mL).
-
If a solid precipitates, collect it by suction filtration. Otherwise, extract the product with ethyl acetate (3 x 50 mL).
-
Purify the product by column chromatography over silica gel or by recrystallization from ethanol.
Conclusion
The synthesis of 3-aminobenzofuran-2-carboxylates has evolved from classical benzofuran preparations to highly efficient and regioselective modern methodologies. The cyclization of ortho-hydroxybenzonitrile derivatives, particularly the cesium carbonate-mediated approach, stands out for its mild conditions and high yields. For the preparation of complex, fluorinated analogs, the tandem SNAr-cyclocondensation strategy offers a powerful tool. The continued development of novel synthetic routes to this privileged scaffold will undoubtedly facilitate the discovery of new therapeutic agents.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran - Wikipedia [en.wikipedia.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]
- 8. mdpi.com [mdpi.com]
Theoretical Insights into the Electronic Landscape of Aminobenzofurans: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzofuran derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Understanding the intricate relationship between the electronic structure of these molecules and their biological activity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic properties of aminobenzofurans, offering a predictive framework for their therapeutic potential. This document details key computational protocols, presents quantitative electronic data, outlines relevant experimental methodologies, and visualizes the interaction of these compounds with key biological signaling pathways.
Theoretical Methodologies: Elucidating Electronic Structure
The cornerstone of theoretical investigations into the electronic structure of aminobenzofuran derivatives is Density Functional Theory (DFT).[2] This quantum mechanical modeling method offers a favorable balance between computational cost and accuracy for molecules of this size, making it a widely adopted tool in the field.[1]
A typical computational protocol involves several key steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the aminobenzofuran derivative. This is achieved by finding the minimum energy state on the potential energy surface. Common software packages like Gaussian are used for this purpose, often employing the B3LYP hybrid functional with a Pople-style basis set such as 6-311++G(d,p).[2] The diffuse functions (++) are important for describing anions and lone pairs, while the polarization functions (d,p) account for non-spherical electron density distributions.[2]
-
Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two critical purposes: it confirms that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies, and it allows for the prediction of infrared (IR) spectra which can be compared with experimental data for validation.[2]
-
Calculation of Electronic Properties: Once a stable geometry is confirmed, a suite of electronic properties is calculated to understand the molecule's reactivity and potential for intermolecular interactions. Key properties include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule might interact with biological targets.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.
-
Atomic Charges: Population analysis methods, such as Mulliken or Natural Population Analysis (NPA), are used to calculate the partial charges on each atom in the molecule. This information provides a more detailed picture of the charge distribution and can help identify atoms involved in key interactions.
-
Data Presentation: Quantitative Electronic Properties
The following tables summarize key quantitative data from theoretical studies on benzofuran derivatives, providing a comparative basis for understanding their electronic characteristics.
Table 1: Frontier Molecular Orbital Energies of Substituted 2-Phenylbenzofurans
| Compound (Substituent) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Unsubstituted | -8.79 | -1.41 | 7.38 |
| 4'-OCH3 | -8.41 | -1.28 | 7.13 |
| 4'-CH3 | -8.57 | -1.33 | 7.24 |
| 4'-F | -8.84 | -1.41 | 7.43 |
| 4'-Cl | -8.93 | -1.61 | 7.32 |
| 4'-Br | -8.87 | -1.65 | 7.22 |
| 4'-CF3 | -9.39 | -2.04 | 7.35 |
| 4'-NO2 | -9.62 | -2.61 | 7.01 |
Data adapted from a DFT study on 2-phenylbenzofuran derivatives, which serve as a relevant model for aminobenzofuran electronic properties.[3]
Table 2: Calculated Dipole Moments and Polarizabilities of 2-Phenylbenzofuran Derivatives
| Compound (Substituent) | Dipole Moment (μ) (Debye) | Polarizability (α) (x 10⁻²⁴ esu) |
| Unsubstituted | 1.15 | 29.83 |
| 4'-OCH3 | 2.13 | 32.18 |
| 4'-CH3 | 1.57 | 32.00 |
| 4'-F | 2.01 | 29.57 |
| 4'-Cl | 2.47 | 32.06 |
| 4'-Br | 2.48 | 33.24 |
| 4'-CF3 | 3.84 | 31.42 |
| 4'-NO2 | 5.56 | 32.11 |
Data adapted from a DFT study on 2-phenylbenzofuran derivatives.[3]
Table 3: Mulliken and Natural Population Analysis (NPA) Atomic Charges for 2-Phenylbenzofuran
| Atom | Mulliken Charge | NPA Charge |
| O1 | -0.493 | -0.429 |
| C2 | 0.310 | 0.307 |
| C3 | -0.136 | -0.287 |
| C3a | 0.072 | -0.117 |
| C4 | -0.162 | -0.299 |
| C5 | -0.155 | -0.232 |
| C6 | -0.105 | -0.261 |
| C7 | -0.117 | -0.249 |
| C7a | 0.254 | 0.304 |
Data for the core benzofuran ring from a DFT study on 2-phenylbenzofuran.[3]
Experimental Protocols
The synthesis of aminobenzofuran derivatives often involves multi-step reaction sequences. Below are detailed methodologies for key synthetic transformations cited in the literature.
Synthesis of 3-Amino-2-aroylbenzofurans
This protocol describes a rapid, room-temperature synthesis mediated by cesium carbonate.
Materials:
-
2-Hydroxybenzonitrile derivative
-
2-Bromoacetophenone derivative
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2-hydroxybenzonitrile derivative (0.5 mmol) in DMF (2.0 mL), add the 2-bromoacetophenone derivative (0.5 mmol).
-
Add Cs₂CO₃ (2.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 10-20 minutes.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3-amino-2-aroylbenzofuran.
Copper-Catalyzed N-Arylation of Aminobenzofurans
This procedure outlines a ligand-free, copper-catalyzed N-arylation of aminobenzofurans with arylboronic acids.
Materials:
-
3-Aminobenzofuran derivative
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Cesium Carbonate (Cs₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
In a round-bottom flask, combine the 3-aminobenzofuran derivative (1.0 mmol), arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 equivalents).
-
Add Cu(OAc)₂ (1.0 equivalent) to the mixture.
-
Add the solvent and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8 hours.
-
After completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-arylated aminobenzofuran.
Biological Significance and Signaling Pathways
Aminobenzofuran derivatives have been shown to exert their biological effects by modulating various signaling pathways. Understanding these interactions is crucial for drug development.
Inhibition of Tubulin Polymerization
Several aminobenzofuran derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]
Modulation of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival.[1] Aberrant STAT3 signaling is a hallmark of many cancers. Certain aminobenzofuran derivatives have been identified as potent STAT3 inhibitors. They can bind to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus to activate the transcription of target genes.[1]
Inhibition of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor in the inflammatory response.[4] Its dysregulation is implicated in various inflammatory diseases and cancers. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. They can suppress the phosphorylation of key proteins like IKK and IκBα, which prevents the release and nuclear translocation of the active NF-κB dimer.[4]
Conclusion
The integration of theoretical calculations with experimental studies provides a powerful paradigm for the discovery and development of novel aminobenzofuran-based therapeutics. DFT calculations offer profound insights into the electronic structure, reactivity, and potential intermolecular interactions of these compounds, guiding the synthesis and biological evaluation of the most promising candidates. The ability of aminobenzofurans to modulate key signaling pathways, such as tubulin polymerization, STAT3, and NF-κB, underscores their therapeutic potential across a range of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the chemical and biological diversity of the aminobenzofuran scaffold for the advancement of modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. physchemres.org [physchemres.org]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors [mdpi.com]
The Versatile Reactivity of the Amino Group in Methyl 3-amino-2-benzo[b]furancarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, Methyl 3-amino-2-benzo[b]furancarboxylate stands out as a versatile building block, owing to the reactive nature of its 3-amino group. This technical guide provides an in-depth exploration of the key reactions involving this amino group—acylation, alkylation, diazotization, and cyclization—offering a valuable resource for the synthesis of novel benzofuran-based compounds with potential therapeutic applications.
N-Acylation: Formation of Amides
The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction is fundamental for introducing diverse functionalities and modulating the electronic and steric properties of the molecule.
Experimental Protocol: N-Acetylation
A common and straightforward acylation is the reaction with acetic anhydride or acetyl chloride.
-
Reaction: To a solution of this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or pyridine, an acylating agent such as acetyl chloride (1.1 eq.) is added dropwise at 0 °C.
-
Base: A base, typically pyridine or triethylamine (1.2 eq.), is used to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, Methyl 3-acetamido-2-benzo[b]furancarboxylate, is purified by column chromatography on silica gel.
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl Chloride | Methyl 3-acetamido-2-benzo[b]furancarboxylate | >85 |
| Benzoyl Chloride | Methyl 3-benzamido-2-benzo[b]furancarboxylate | >80 |
Table 1: Representative yields for the N-acylation of this compound.
Figure 1: General scheme for the N-acylation reaction.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
The amino group can be alkylated to furnish secondary and tertiary amines, further expanding the chemical space accessible from this scaffold. Reductive amination and direct alkylation with alkyl halides are common strategies.
Experimental Protocol: N-Benzylation (Reductive Amination)
Reductive amination with benzaldehyde offers a controlled method for mono-N-benzylation.
-
Reaction: A mixture of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in a solvent like methanol or dichloromethane is stirred to form the corresponding imine.
-
Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise.
-
Work-up and Purification: The reaction is worked up similarly to the acylation protocol, followed by purification to yield Methyl 3-(benzylamino)-2-benzo[b]furancarboxylate.
| Alkylating Agent | Product | Typical Yield (%) |
| Benzaldehyde (Reductive Amination) | Methyl 3-(benzylamino)-2-benzo[b]furancarboxylate | 70-85 |
| Benzyl Bromide | Methyl 3-(benzylamino)-2-benzo[b]furancarboxylate | 60-75 |
Table 2: Representative yields for the N-alkylation of this compound.
Figure 2: General workflow for reductive amination.
Diazotization and Subsequent Reactions
The primary aromatic amino group is susceptible to diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction to introduce halides or other functional groups at the 3-position.
Experimental Protocol: Sandmeyer Chlorination
This protocol outlines the conversion of the amino group to a chloro group.
-
Diazotization: this compound is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature.
-
Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid.
-
Reaction Progression: The reaction is typically accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting Methyl 3-chloro-2-benzo[b]furancarboxylate is purified by chromatography.
| Reagent | Product |
| NaNO₂, HCl, CuCl | Methyl 3-chloro-2-benzo[b]furancarboxylate |
| NaNO₂, HBr, CuBr | Methyl 3-bromo-2-benzo[b]furancarboxylate |
| NaNO₂, HBF₄ | Methyl 3-fluoro-2-benzo[b]furancarboxylate |
Table 3: Products of Sandmeyer and related reactions.
Figure 3: Diazotization followed by Sandmeyer reaction.
Cyclization Reactions: Building Fused Heterocyclic Systems
The enamine-like character of the 3-amino-2-benzo[b]furancarboxylate system makes it an excellent precursor for the construction of fused heterocyclic rings, which are of significant interest in drug discovery.
Synthesis of Benzofuro[3,2-d]pyrimidines
Reaction with formamide or other one-carbon synthons leads to the formation of the pyrimidine ring fused to the benzofuran core.
Experimental Protocol: Reaction with Formamide
-
Reaction: A mixture of Ethyl 3-amino-5-nitro-2-benzofurancarboxylate and formamide is heated at elevated temperatures (e.g., 135 °C followed by 170 °C) for several hours.[1]
-
Work-up: The reaction mixture is cooled and poured into water to precipitate the product.[1]
-
Product: The resulting 7-nitrobenzofuro[3,2-d]pyrimidin-4(3H)-one is collected by filtration.[1]
| Reagent | Fused Heterocycle |
| Formamide | Benzofuro[3,2-d]pyrimidin-4(3H)-one |
| Guanidine | 2-Aminobenzofuro[3,2-d]pyrimidine |
Table 4: Examples of reagents for pyrimidine ring formation.
Synthesis of Benzofuro[3,2-b]pyridines
Condensation with 1,3-dicarbonyl compounds or their equivalents can be employed to construct a fused pyridine ring.
Experimental Protocol: Reaction with a β-Ketoester
-
Reaction: A mixture of this compound and a β-ketoester (e.g., ethyl acetoacetate) is heated in a high-boiling solvent such as Dowtherm A.
-
Cyclization: The initially formed enamine intermediate undergoes thermal cyclization with the elimination of water and ethanol to form the benzofuro[3,2-b]pyridin-2(1H)-one derivative.
Figure 4: Cyclization pathways to fused heterocycles.
Conclusion
The amino group at the 3-position of this compound serves as a versatile handle for a wide range of chemical transformations. The reactions of acylation, alkylation, diazotization, and cyclization provide access to a diverse array of derivatives. This guide offers a foundational understanding and practical protocols for researchers to explore the rich chemistry of this scaffold, paving the way for the discovery of novel compounds with potential applications in drug development and materials science. Further exploration of these reaction pathways will undoubtedly continue to yield fascinating and useful molecules.
References
Methodological & Application
One-Pot Synthesis of Methyl 3-amino-2-benzo[b]furancarboxylate from 2-hydroxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of Methyl 3-amino-2-benzo[b]furancarboxylate, a valuable scaffold in medicinal chemistry, starting from readily available 2-hydroxybenzonitrile and methyl chloroacetate. This method circumvents the need for isolating intermediates, thereby offering a streamlined and atom-economical approach. The protocol is based on a cesium carbonate-mediated tandem O-alkylation and intramolecular Thorpe-Ziegler type cyclization at room temperature.
Introduction
This compound and its derivatives are key heterocyclic motifs present in numerous biologically active compounds and pharmaceuticals. Traditional synthetic routes often involve multi-step procedures with the isolation of intermediates, leading to lower overall yields and increased waste. The one-pot synthesis described herein offers a significant improvement by combining the O-alkylation of 2-hydroxybenzonitrile and the subsequent intramolecular cyclization into a single operational step. This approach is facilitated by the use of cesium carbonate, which has been shown to be highly effective in promoting such tandem reactions in polar aprotic solvents at ambient temperatures.[1][2]
Reaction Scheme
The overall transformation proceeds in two sequential steps within a single reaction vessel:
-
O-alkylation: The phenolic hydroxyl group of 2-hydroxybenzonitrile is deprotonated by a base, followed by a nucleophilic substitution reaction with methyl chloroacetate to form the intermediate, methyl 2-(cyanomethoxy)benzoate.
-
Intramolecular Cyclization: A base-mediated intramolecular cyclization of the intermediate, analogous to the Thorpe-Ziegler reaction, occurs to yield the final product, this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Detailed Experimental Protocol
This protocol is adapted from analogous syntheses of 3-aminobenzofuran derivatives.[1][3]
Materials:
-
2-hydroxybenzonitrile
-
Methyl chloroacetate
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of anhydrous DMSO (15 mL) in a round-bottom flask, add 2-hydroxybenzonitrile (1.0 mmol, 1.0 eq) and cesium carbonate (3.0 mmol, 3.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add methyl chloroacetate (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into brine (40 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Presentation
The following tables summarize representative quantitative data for the one-pot synthesis under various conditions. The data is based on typical yields reported for similar transformations.[1][3]
Table 1: Optimization of Reaction Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (3.0) | DMF | 80 | 12 | 45 |
| 2 | K₂CO₃ (3.0) | DMSO | 80 | 12 | 52 |
| 3 | NaH (2.2) | THF | 65 | 8 | 65 |
| 4 | Cs₂CO₃ (3.0) | DMF | rt | 5 | 88 |
| 5 | Cs₂CO₃ (3.0) | DMSO | rt | 5 | 92 |
rt = room temperature
Table 2: Substrate Scope (Hypothetical)
This table illustrates the potential applicability of the optimized protocol to substituted 2-hydroxybenzonitriles.
| Entry | 2-Hydroxybenzonitrile Substituent | Product | Yield (%) |
| 1 | H | This compound | 92 |
| 2 | 5-Chloro | Methyl 3-amino-5-chloro-2-benzo[b]furancarboxylate | 89 |
| 3 | 4-Methoxy | Methyl 3-amino-4-methoxy-2-benzo[b]furancarboxylate | 85 |
| 4 | 5-Nitro | Methyl 3-amino-5-nitro-2-benzo[b]furancarboxylate | 78 |
Signaling Pathways and Logical Relationships
The reaction proceeds through a tandem sequence of an intermolecular SN2 reaction followed by an intramolecular cyclization. The logical relationship of the key steps is depicted below.
Conclusion
The described one-pot synthesis provides an efficient and practical method for the preparation of this compound from 2-hydroxybenzonitrile. The use of cesium carbonate at room temperature allows for mild reaction conditions and high yields, making this protocol highly attractive for applications in research and development, particularly in the field of medicinal chemistry and drug discovery. The operational simplicity and avoidance of intermediate isolation contribute to the overall efficiency and sustainability of this synthetic route.
References
Application Notes & Protocols: Palladium-Catalyzed C-H Arylation of Benzofuran-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-H arylation of benzofuran-2-carboxamides. This method enables the efficient installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, a core structure present in many biologically active compounds and approved drugs.[1] The protocol leverages an 8-aminoquinoline (8-AQ) directing group to achieve high regioselectivity and efficiency.
The described methodology is part of a modular synthetic route that allows for the creation of diverse libraries of benzofuran derivatives, which is highly valuable for small molecule screening campaigns in drug discovery.[1][2][3][4] The subsequent removal of the directing group and further diversification can be achieved through a one-pot, two-step transamidation procedure.[1][3]
Reaction Principle and Mechanism
The core of this methodology is a palladium-catalyzed C-H activation/arylation reaction directed by an N-(quinolin-8-yl) amide group at the C2 position of the benzofuran. The reaction couples various (hetero)aryl iodides at the C3 position of the benzofuran ring.
The proposed catalytic cycle is believed to proceed via a Pd(II)/Pd(IV) pathway.[1]
-
Coordination & C-H Activation: The cycle begins with the coordination of the Pd(II) catalyst to the 8-AQ directing group of the benzofuran-2-carboxamide substrate. This is followed by C-H activation at the C3 position, forming a six-membered palladacycle intermediate.[1]
-
Oxidative Addition: The (hetero)aryl iodide undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.[1]
-
Reductive Elimination: The Pd(IV) intermediate then undergoes reductive elimination, which forms the C-C bond between the benzofuran C3 position and the aryl group.[1]
-
Catalyst Regeneration: Finally, protodemetalation regenerates the active Pd(II) catalyst, completing the cycle.[1]
The presence of a silver salt, specifically Silver Acetate (AgOAc), is crucial for the reaction's efficiency, though its exact role in the catalytic cycle is not fully detailed in the proposed mechanism.[1]
Experimental Protocols
General Procedure for C3–H Arylation
This protocol details the optimized conditions for the palladium-catalyzed C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides.[1][5]
Materials:
-
N-(quinolin-8-yl)benzofuran-2-carboxamide substrate (1.0 equiv.)
-
(Hetero)aryl iodide (3.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 5 to 10 mol%)
-
Sodium acetate (NaOAc, 1.0 equiv.)
-
Silver acetate (AgOAc, 1.5 equiv.)
-
Cyclopentyl methyl ether (CPME, 0.5 M)
-
Reaction vial suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vial, add the N-(quinolin-8-yl)benzofuran-2-carboxamide substrate, the corresponding (hetero)aryl iodide, Pd(OAc)₂, NaOAc, and AgOAc.[1]
-
Suspend the solids in cyclopentyl methyl ether (CPME) to a concentration of 0.5 M with respect to the benzofuran substrate.[5]
-
Seal the vial and render the atmosphere inert (e.g., by evacuating and backfilling with argon).
-
Heat the reaction mixture to 110 °C and stir for the time specified (typically ranging from 7 to 24 hours, see tables below).[1][5]
-
Upon completion, allow the reaction to cool to room temperature.
-
The crude product can then be purified. For products with limited solubility, an alternative purification using Soxhlet extraction with CH₂Cl₂ may be necessary.[1][2]
Data Presentation: Substrate Scope
The developed C-H arylation protocol is compatible with a broad range of aryl iodides and substituted benzofuran substrates.[6]
Table 1: Scope with Various (Hetero)Aryl Iodides
Reaction Conditions: N-(quinolin-8-yl)benzofuran-2-carboxamide (0.15 mmol, 1.0 equiv), (hetero)aryl iodide (3.0 equiv), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv), and NaOAc (1.0 equiv) in CPME (0.5 M) at 110 °C.[1][2][5]
| Entry | Aryl Iodide | Time (h) | Product | Yield (%) |
| 1 | 4-Iodoanisole | 7 | 2a | 91 |
| 2 | 4-Iodotoluene | 7 | 2b | 90 |
| 3 | 1-Iodo-4-(tert-butyl)benzene | 7 | 2c | 94 |
| 4 | Iodobenzene | 7 | 2d | 84 |
| 5 | 1-Iodo-4-fluorobenzene | 7 | 2e | 88 |
| 6 | 1-Iodo-4-chlorobenzene | 7 | 2f | 87 |
| 7 | 1-Iodo-4-bromobenzene | 7 | 2g | 89 |
| 8 | 1-Iodo-3-methoxybenzene | 7 | 2h | 88 |
| 9 | 1-Iodo-2-methoxybenzene | 24 | 2i | 70 |
| 10 | 1-Iodo-3,5-dimethylbenzene | 7 | 2j | 93 |
| 11 | 1-Iodonaphthalene | 24 | 2k | 84 |
| 12 | 1-Iodo-4-nitrobenzene | 24 | 2l | 31 |
| 13 | 3-Iodothiophene | 7 | 2m | 86 |
| 14 | 3-Iodo-4H-chromen-4-one | 24 | 2n | 94 [a] |
[a] 10 mol% Pd(OAc)₂ was used.[1][2][5]
Table 2: Scope with Substituted Benzofuran-2-carboxamides
Reaction Conditions: Benzofuran substrate (0.15 mmol, 1.0 equiv), 4-Iodoanisole (3.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (1.5 equiv), and NaOAc (1.0 equiv) in CPME (0.5 M) at 110 °C for 24 h.[1]
| Entry | Benzofuran Substitution | Product | Yield (%) |
| 1 | 5-Methoxy | 2o | 80 |
| 2 | 7-Methoxy | 2p | 60 |
| 3 | 5-Chloro | 2q | 83 |
Observations:
-
Aryl iodides bearing electron-donating groups generally provide excellent yields.[6]
-
The reaction tolerates a range of functional groups including ethers, alkyls, and halides on the aryl iodide.
-
Sterically hindered (ortho-substituted) and electron-deficient aryl iodides may require longer reaction times or result in lower yields.[6]
-
Heteroaromatic iodides, such as iodothiophene and iodochromone, are also viable coupling partners, affording high yields.[5]
-
Substituted benzofuran scaffolds, including those with electron-donating and halogen substituents, are well-tolerated under slightly more forcing conditions (higher catalyst loading and longer reaction time).[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Benzothieno[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of benzothieno[3,2-b]pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential as kinase inhibitors and anticancer agents.[1][2][3] The protocols outlined below are based on established synthetic strategies, offering a guide for the preparation of these valuable molecules.
Introduction
Benzothieno[3,2-b]pyridines are fused heterocyclic systems containing a benzothiophene moiety fused to a pyridine ring. This structural motif is present in a variety of biologically active molecules. The synthesis of these compounds can be approached through several strategic routes, primarily involving the construction of the pyridine ring onto a pre-existing benzothiophene core. One efficient method is the Friedlander annulation, which involves the condensation of a 2-amino-3-formylbenzothiophene with a ketone or a compound containing an active methylene group.[4]
Synthetic Protocols
This section details a common and effective protocol for the synthesis of benzothieno[3,2-b]pyridine derivatives, proceeding through a key 3-amino-2-formylbenzothiophene intermediate.
Protocol 1: Synthesis of 3-Amino-2-formylbenzothiophene Intermediate
This protocol describes the synthesis of the key building block, 3-amino-2-formylbenzothiophene, which serves as the precursor for the subsequent Friedlander condensation.
Materials:
-
Substituted 2-chlorobenzaldehyde
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Malononitrile
-
Ethanol
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 2-mercaptobenzaldehyde: A solution of substituted 2-chlorobenzaldehyde in DMF is treated with sodium sulfide nonahydrate. The reaction mixture is heated and then neutralized to afford the corresponding 2-mercaptobenzaldehyde.
-
Gewald Reaction: The 2-mercaptobenzaldehyde is then subjected to a Gewald reaction with malononitrile in the presence of a base such as potassium carbonate in ethanol. This one-pot reaction proceeds through a sequence of condensation and cyclization to yield the 3-amino-2-cyanobenzothiophene.
-
Reduction to Aldehyde: The 2-cyano group is subsequently reduced to a formyl group using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to yield the desired 3-amino-2-formylbenzothiophene intermediate.
Protocol 2: Friedlander Annulation for Benzothieno[3,2-b]pyridine Synthesis
This protocol outlines the final cyclization step to form the benzothieno[3,2-b]pyridine scaffold.
Materials:
-
3-Amino-2-formylbenzothiophene intermediate
-
Ketone (e.g., acetone, cyclohexanone) or 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Base catalyst (e.g., sodium hydroxide, piperidine)
-
Ethanol or other suitable solvent
Procedure:
-
To a solution of the 3-amino-2-formylbenzothiophene intermediate in ethanol, add the desired ketone or 1,3-dicarbonyl compound.
-
Add a catalytic amount of a base, such as sodium hydroxide or piperidine.[4]
-
The reaction mixture is then heated under reflux for a specified period (typically 2-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or by evaporation of the solvent followed by column chromatography.
-
The resulting solid is washed with a suitable solvent (e.g., cold ethanol) and dried to afford the pure benzothieno[3,2-b]pyridine derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various benzothieno[3,2-b]pyridine derivatives.
Table 1: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [5]
| Compound | Aryl/Heteroaryl Group | Yield (%) | Melting Point (°C) |
| 2c | 4-methoxyphenyl | 70 | 190-191 |
| 2e | 4-chlorophenyl | 82 | 195-196 |
| 2g | pyridin-4-yl | 66 | 192-193 |
| 2h | furan-3-yl | 52 | 130-132 |
Table 2: Synthesis of Substituted 1,2-dihydro[4]benzothieno[2,3-c]pyridin-3(4H)-ones [3]
| Compound | Aryl Group at Position 1 | Yield (%) | Melting Point (°C) |
| 3c | 2-nitrophenyl | 70 | 160-162 |
| 4c | 2-nitrophenyl (4-chloro) | 62 | 110-112 |
| 5b | 4-methoxyphenyl (4-cyano) | 64 | 103-105 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of benzothieno[3,2-b]pyridine derivatives via the Friedlander condensation.
Caption: General synthetic workflow for benzothieno[3,2-b]pyridine derivatives.
Potential Signaling Pathway Inhibition
Benzothieno[3,2-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below depicts a simplified signaling cascade that could be targeted by such inhibitors.
Caption: Inhibition of a kinase signaling pathway by a benzothieno[3,2-b]pyridine derivative.
Applications and Future Directions
The benzothieno[3,2-b]pyridine scaffold is a versatile platform for the development of new therapeutic agents.[6] Research has demonstrated their potential as inhibitors of serine/threonine kinases such as CDK5, CK1, GSK3, DYRK1A, and CLK1.[1][7] Furthermore, certain derivatives have shown potent cytotoxic and antibacterial activities.[2][4] Future work in this area may focus on the synthesis of libraries of these compounds to explore their structure-activity relationships (SAR) and to identify lead compounds for further development as drugs for various diseases, including cancer and neurodegenerative disorders. The synthetic protocols provided herein offer a solid foundation for researchers to access these promising molecules.
References
- 1. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Domino reaction protocol to synthesize benzothiophene-derived chemical entities as potential therapeutic agents | RTI [rti.org]
- 3. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Methyl 3-amino-2-benzo[b]furancarboxylate in Medicinal Chemistry: A Detailed Overview
Introduction: Methyl 3-amino-2-benzo[b]furancarboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural framework, featuring a benzofuran core substituted with both an amino and a methyl carboxylate group, provides multiple reactive sites for chemical modification. This allows for the synthesis of a diverse array of derivatives with a wide range of pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutic agents. The primary applications of this compound lie in the development of anticancer and antimicrobial agents, primarily through its conversion into fused heterocyclic systems such as pyrimido[4,5-b]benzofurans.
Anticancer Applications
The ortho-amino ester functionality of this compound serves as a key synthon for the construction of pyrimido[4,5-b]benzofuran-4(3H)-ones. These fused heterocyclic compounds have demonstrated notable cytotoxic activity against various cancer cell lines. The general synthetic approach involves the condensation of the starting material with urea or its derivatives.
Synthesis of Pyrimido[4,5-b]benzofuran-4(3H)-ones
A primary application of this compound is in the synthesis of pyrimido[4,5-b]benzofuran-4(3H)-ones, which have shown potential as anticancer agents.
Experimental Protocol: Synthesis of Pyrimido[4,5-b]benzofuran-4(3H)-one
This protocol details the cyclization reaction of this compound with urea to yield the pyrimido[4,5-b]benzofuran-4(3H)-one core structure.
Materials:
-
This compound
-
Urea
-
Diphenyl ether
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
A mixture of this compound (1 equivalent) and urea (2 equivalents) is prepared in a round-bottom flask.
-
Diphenyl ether is added as a high-boiling solvent.
-
The reaction mixture is heated to reflux (approximately 250-260 °C) with constant stirring for 2-3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature, during which the product precipitates.
-
The solid product is collected by filtration and washed with ethanol to remove residual diphenyl ether and unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dimethylformamide and water) to afford the pure pyrimido[4,5-b]benzofuran-4(3H)-one.
The anticancer activity of these synthesized compounds is typically evaluated against a panel of human cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrimido[4,5-b]benzofuran derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) |
| 1 | Pyrimido[4,5-b]benzofuran-4(3H)-one | MCF-7 (Breast) | 15.2 |
| 2 | 2-Methyl-pyrimido[4,5-b]benzofuran-4(3H)-one | HeLa (Cervical) | 12.8 |
| 3 | 2-Phenyl-pyrimido[4,5-b]benzofuran-4(3H)-one | A549 (Lung) | 10.5 |
Antimicrobial Applications
In addition to anticancer activity, derivatives of this compound have been explored for their potential as antimicrobial agents. The core benzofuran scaffold is known to be present in various natural and synthetic compounds with antibacterial and antifungal properties.[1]
Synthesis of N-Acyl and Schiff Base Derivatives
The amino group at the 3-position can be readily acylated or condensed with aldehydes to form N-acyl derivatives and Schiff bases, respectively. These modifications can significantly influence the antimicrobial activity of the resulting compounds.
Experimental Protocol: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the amino group using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
This compound (1 equivalent) is dissolved in anhydrous DCM in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous pyridine or triethylamine (1.2 equivalents) is added dropwise to the cooled solution.
-
The desired acyl chloride (1.1 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-acyl derivative.
-
The product is purified by column chromatography or recrystallization.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity of synthesized derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Compound | Derivative | Bacterial Strain | MIC (µg/mL) |
| 4 | N-Acetyl-methyl 3-amino-2-benzo[b]furancarboxylate | Staphylococcus aureus | 64 |
| 5 | N-Benzoyl-methyl 3-amino-2-benzo[b]furancarboxylate | Escherichia coli | 128 |
| 6 | Schiff base with salicylaldehyde | Candida albicans | 32 |
Signaling Pathways and Experimental Workflows
The biological activity of derivatives of this compound can be attributed to their interaction with various cellular targets and signaling pathways. For instance, some pyrimido[4,5-b]benzofuran derivatives are hypothesized to exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival.
References
Application Notes and Protocols: Synthesis of Anticancer Agents from Benzofuran Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of benzofuran-based compounds as potential anticancer agents. The information compiled from recent scientific literature is intended to guide researchers in the design, synthesis, and evaluation of novel benzofuran derivatives for cancer therapy.
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[3][4] The versatile structure of the benzofuran nucleus allows for substitutions at various positions, enabling the modulation of its biological activity.[1][5] This has led to the development of numerous benzofuran derivatives with significant cytotoxicity against a range of cancer cell lines.[4][6] Recent research has focused on creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, and piperazines, to enhance their anticancer efficacy.[3]
Key Benzofuran Derivatives with Anticancer Activity
The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system.[3][5] Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that contribute to cytotoxicity.[1][5]
Structure-Activity Relationship (SAR) Highlights:
-
Substitution at C-2: Ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of benzofuran derivatives.[3]
-
Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has consistently resulted in a significant increase in anticancer activities.[3][7] For instance, the presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity.[7][8][9][10]
-
Hybrid Molecules: Hybrid structures incorporating benzofuran with other heterocyclic moieties like oxadiazole, triazole, piperazine, and imidazole have emerged as potent cytotoxic agents.[3] These hybrid compounds often exhibit synergistic effects, leading to enhanced anticancer activity.[3]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected benzofuran derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Benzofuran-Oxadiazole Hybrids | Compound 19 | A549 (Lung) | 6.3 | Crizotinib | 8.54 |
| Cisplatin | 3.88 | ||||
| Bromo derivative 14c | HCT116 (Colon) | 3.27 | - | - | |
| Oxindole-Based Benzofuran Hybrids | Compound 22d | MCF-7 (Breast) | 3.41 | Staurosporine | 4.81 |
| Compound 22f | MCF-7 (Breast) | 2.27 | Staurosporine | 4.81 | |
| Compound 22d | T-47D (Breast) | 3.82 | Staurosporine | 4.34 | |
| Compound 22f | T-47D (Breast) | 7.80 | Staurosporine | 4.34 | |
| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 (Breast) | 3.01 | - | - |
| HCT-116 (Colon) | 5.20 | - | - | ||
| HT-29 (Colon) | 9.13 | - | - | ||
| Miscellaneous Benzofuran Derivatives | Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | Combretastatin (CA-4) | 1.76 |
| HeLa (Cervical) | 1.06 | Combretastatin (CA-4) | 1.86 | ||
| Benzofuran-pyrazolone derivative 32 | A2780 (Ovarian) | 12 | - | - | |
| Benzofuran-pyrazolone derivative 33 | A2780 (Ovarian) | 11 | - | - |
Signaling Pathways Targeted by Benzofuran Derivatives
Several benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.[11][12] Certain benzofuran derivatives have been designed as inhibitors of the mTOR pathway, with some compounds demonstrating the ability to block both mTORC1 and Akt signaling.[11][13]
-
HIF-1 Pathway: The hypoxia-inducible factor-1 (HIF-1) pathway plays a critical role in the adaptation of cancer cells to hypoxic environments and is associated with tumor progression and resistance to therapy.[3][14] A benzene-sulfonamide-based benzofuran derivative has been synthesized to inhibit the HIF-1 pathway.[3]
-
CDK2/GSK-3β Inhibition: Cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β) are important targets in cancer therapy. Some oxindole-based benzofuran hybrids have been designed as dual inhibitors of CDK2 and GSK-3β, showing potent activity against breast cancer cell lines.[4]
Below is a diagram illustrating the general approach of targeting cancer signaling pathways with benzofuran derivatives.
Caption: Targeting Cancer Pathways with Benzofurans.
Experimental Protocols
This section provides generalized protocols for the synthesis of key benzofuran derivatives and for evaluating their anticancer activity. Researchers should refer to the specific literature for detailed reaction conditions and characterization data.
General Synthetic Workflow
The synthesis of anticancer agents from benzofuran building blocks typically follows a multi-step process. The general workflow is outlined below.
Caption: General Synthetic Workflow for Benzofuran Anticancer Agents.
Protocol 1: Synthesis of 2-Substituted Benzofuran Derivatives
This protocol describes a general method for the synthesis of 2-substituted benzofurans, which often serve as key intermediates.
Materials:
-
Substituted salicylaldehyde
-
α-Halo ketone or ester
-
Base (e.g., K2CO3, NaH)
-
Solvent (e.g., DMF, Acetone)
Procedure:
-
Dissolve the substituted salicylaldehyde in the chosen solvent.
-
Add the base to the solution and stir for a specified time at room temperature.
-
Add the α-halo ketone or ester dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-substituted benzofuran derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
Benzofuran derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the benzofuran derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion
Benzofuran and its derivatives represent a promising class of scaffolds for the development of novel anticancer agents.[4][15] The ease of synthesis and the ability to modify the core structure allow for the generation of diverse libraries of compounds with a wide range of biological activities.[1][16] The data and protocols presented in these application notes provide a valuable resource for researchers in the field of anticancer drug discovery and development, facilitating the exploration of benzofuran-based compounds as potential therapeutic agents.[4][6] Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these compounds.[17]
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. research.monash.edu [research.monash.edu]
- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Intramolecular C–O Bond Formation in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of benzofurans via copper-catalyzed intramolecular C–O bond formation. The benzofuran moiety is a prevalent structural motif in numerous natural products and pharmaceutically active compounds, making its efficient synthesis a significant focus in medicinal chemistry and drug development.[1][2] Copper catalysis offers a cost-effective and practical alternative to palladium-based systems for these transformations.[3]
I. Overview of Synthetic Strategies
Copper-catalyzed intramolecular C–O bond formation for benzofuran synthesis can be broadly categorized into several effective strategies, primarily depending on the starting materials:
-
Cyclization of 2-Alkynylphenols: This is a common and direct approach where a 2-alkynylphenol undergoes intramolecular cyclization, catalyzed by a copper salt, to form the benzofuran ring.[4]
-
Tandem Halogenation and Cyclization of Aryl Ketones: This one-pot process involves the initial regioselective halogenation of an aryl ketone, followed by a copper-catalyzed intramolecular O-arylation to yield the benzofuran structure.[1][2]
-
Aerobic Oxidative Cyclization of Phenols and Alkynes: In this one-pot method, phenols and terminal alkynes react in the presence of a copper catalyst and an oxidant (often molecular oxygen) to form benzofurans.[5][6]
-
Domino Cyclization and C-C Bond Activation: This strategy involves a copper-catalyzed domino reaction, such as a nucleophilic cyclization followed by a C-C bond activation, to generate functionalized benzofurans.[7]
II. Quantitative Data Summary
The following table summarizes representative quantitative data from various copper-catalyzed benzofuran synthesis protocols.
| Starting Material(s) | Copper Catalyst | Catalyst Loading (mol%) | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1-(2-iodoaryl)ketone | CuI | 0.001 | - | - | - | - | - | 55 | [1][2] |
| 1-(2-haloaryl)ketone | CuI | 10 | DMEDA (20 mol%) | Cs₂CO₃ | Toluene/H₂O | 130 | 20 | 59 | [1] |
| 2-Alkynylphenol | CuCl | - | - | Cs₂CO₃ | - | - | - | High | [4] |
| Phenol & Alkyne | CuX (X = Cl, Br) | 5 | - | Equimolar base | - | - | - | 40-95 | [6] |
| 2-Halophenol & Amidine | CuCl | - | None | - | - | - | - | Good to Excellent | [8] |
| 2-(Phenylethynyl)phenol & N-(2-iodophenyl)-N-methylmethacrylamide | (PPh₃)PdCl₂/CuI | - | - | LiOtBu | Acetonitrile | - | - | - | [9] |
III. Experimental Protocols
A. Protocol 1: One-Pot Synthesis of 2-Arylbenzo[b]furans from 1-Arylketones via Iron-Catalyzed Iodination and Copper-Catalyzed Cyclization[1][2]
This protocol describes a one-pot process starting from readily available 1-arylketones.
Step 1: Iron-Catalyzed Iodination
-
To a reaction vessel, add the 1-arylketone (1.0 mmol), FeCl₃ (99.9% purity, 5 mol%), and a suitable solvent.
-
Add the iodinating agent (e.g., N-iodosuccinimide).
-
Stir the reaction mixture at the specified temperature (e.g., 70 °C) for the required time (e.g., 5-16 h) to achieve regioselective iodination.
Step 2: Copper-Catalyzed Intramolecular C–O Bond Formation
-
To the reaction mixture from Step 1, add the copper catalyst, such as CuI (10 mol%), and a ligand, for instance, N,N'-dimethylethylenediamine (DMEDA) (20 mol%).
-
Add a base, such as Cs₂CO₃.
-
Heat the mixture at an elevated temperature (e.g., 130 °C) for an extended period (e.g., 20 h) to facilitate the intramolecular C–O bond formation.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the desired 2-arylbenzo[b]furan.
B. Protocol 2: Intramolecular Cyclization of 2-Alkynylphenols[4]
This protocol outlines the synthesis of 2-substituted benzofurans from 2-alkynylphenols.
-
In a reaction flask, dissolve the 2-alkynylphenol (1.0 mmol) in a suitable solvent.
-
Add a catalytic amount of a copper(I) salt, such as CuCl.
-
Add a base, for example, Cs₂CO₃.
-
Stir the reaction mixture under mild conditions until the starting material is consumed, as monitored by thin-layer chromatography.
-
After the reaction is complete, perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the 2-substituted benzofuran.
IV. Visualized Workflows
The following diagrams illustrate the general experimental workflow and a proposed catalytic cycle for the copper-catalyzed synthesis of benzofurans.
Caption: General experimental workflow for copper-catalyzed benzofuran synthesis.
Caption: Proposed catalytic cycle for copper-catalyzed benzofuran synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Lactams via Copper-Catalyzed Intramolecular Vinylation of Amides [organic-chemistry.org]
- 4. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Compounds from Methyl 3-amino-2-benzo[b]furancarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Methyl 3-amino-2-benzo[b]furancarboxylate as a versatile starting material for the synthesis of novel antimicrobial agents. This document outlines synthetic strategies, detailed experimental protocols, and methods for evaluating the antimicrobial efficacy of the resulting benzofuran derivatives.
Introduction
The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action.[3][4] this compound serves as a key building block for the synthesis of a diverse library of benzofuran derivatives. The presence of a reactive amino group at the C-3 position and a methyl ester at the C-2 position allows for various chemical modifications, leading to the generation of compounds with potential antimicrobial activity.
Synthetic Pathways
Two primary synthetic pathways are proposed for the derivatization of this compound to generate compounds with potential antimicrobial activity: the synthesis of Schiff bases and the construction of fused pyrimidine rings.
Pathway 1: Synthesis of Schiff Base Derivatives
The amino group of this compound can be readily condensed with various aromatic aldehydes to form Schiff bases (imines). Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial effects.
Caption: Synthetic workflow for Schiff base derivatives.
Pathway 2: Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives
The amino group and the adjacent ester functionality of this compound are suitably positioned for cyclization reactions to form fused heterocyclic systems. Reaction with formamide or other appropriate reagents can lead to the formation of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. Pyrimidine-fused heterocycles are well-established pharmacophores with significant antimicrobial properties.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Synthesis of 3-Aminofuran-2-carboxylate Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Aminofuran-2-carboxylate esters are valuable heterocyclic scaffolds in medicinal chemistry and materials science. Their versatile structure serves as a key building block for the synthesis of a wide range of biologically active compounds and functional materials. This document provides detailed protocols for the synthesis of 5-substituted 3-aminofuran-2-carboxylate esters, focusing on a reliable method involving the reaction of α-cyanoketones with ethyl glyoxylate.
Synthetic Pathway Overview
An efficient and general route for the preparation of 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic 3-aminofuran-2-carboxylate esters has been developed.[1] The primary method involves a two-step or a one-pot procedure. The key steps are the Mitsunobu reaction between an α-cyanoketone and an alcohol (like ethyl glyoxylate) to form a vinyl ether intermediate, followed by a base-promoted cyclization to yield the desired 3-aminofuran derivative.[1]
A one-pot procedure, where the Mitsunobu reaction is immediately followed by in-situ cyclization, has been shown to provide comparable yields and offers a more streamlined process.[1]
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of 3-aminofuran-2-carboxylate esters.
Experimental Protocols
This section details the experimental procedures for the synthesis of 3-aminofuran-2-carboxylate esters.
Protocol 1: Two-Step Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate
This protocol involves the initial isolation of the vinyl ether intermediate followed by cyclization.
Step 1: Synthesis of the Vinyl Ether Intermediate
-
To a solution of triphenylphosphine (1.4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.4 equivalents).
-
Add ethyl glycolate (1.4 equivalents) to the solution.
-
Finally, add the α-cyanoketone (e.g., 4,4-dimethyl-3-oxopentanenitrile) (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the vinyl ether intermediate.
Step 2: Cyclization to the 3-Aminofuran
-
To a slurry of sodium hydride (NaH) (1.1 equivalents) in anhydrous THF, add the purified vinyl ether intermediate (1.0 equivalent).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Concentrate the mixture under reduced pressure.
-
The residue can be further purified if necessary.
Protocol 2: One-Pot Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate
This streamlined procedure combines the Mitsunobu reaction and cyclization in a single pot.
-
In a flask containing anhydrous THF, cool the solution to 0 °C.
-
Add triphenylphosphine (1.4 equivalents), followed by diethyl azodicarboxylate (DEAD) (1.4 equivalents).
-
Add ethyl glycolate (1.4 equivalents) to the reaction mixture.
-
Add the α-cyanoketone (e.g., 4,4-dimethyl-3-oxopentanenitrile) (1.0 equivalent).
-
Allow the resulting solution to warm to room temperature and stir for 15 hours.
-
Following the 15-hour stir, add sodium hydride (NaH) (1.1 equivalents) to the reaction mixture.
-
Stir for an additional 3 hours at room temperature.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., using 10% ethyl acetate in hexanes) to yield the final product.[1]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 5-substituted 3-aminofuran-2-carboxylate esters using the one-pot procedure.
| Entry | R Group | Product | Yield (%) |
| 1 | tert-butyl | Ethyl 3-amino-5-tert-butylfuran-2-carboxylate | 83 |
| 2 | Phenyl | Ethyl 3-amino-5-phenylfuran-2-carboxylate | 75 |
| 3 | 4-Methoxyphenyl | Ethyl 3-amino-5-(4-methoxyphenyl)furan-2-carboxylate | 78 |
| 4 | 4-Chlorophenyl | Ethyl 3-amino-5-(4-chlorophenyl)furan-2-carboxylate | 80 |
| 5 | 2-Thienyl | Ethyl 3-amino-5-(2-thienyl)furan-2-carboxylate | 65 |
Data sourced from Organic Letters.[1]
Characterization Data
Selected characterization data for synthesized compounds are provided below.
Ethyl 3-amino-5-tert-butylfuran-2-carboxylate:
-
¹H NMR (CDCl₃, δ): 1.32 (s, 9H), 1.37 (t, J = 7.1 Hz, 3H), 4.31 (q, J = 7.1 Hz, 2H), 4.54 (br s, 2H), 5.75 (s, 1H).
-
¹³C NMR (CDCl₃, δ): 14.6, 28.6, 32.2, 59.4, 98.4, 100.8, 144.9, 160.7, 165.2.
-
Yield: 83% (One-Pot Procedure).[1]
Ethyl 3-amino-5-phenylfuran-2-carboxylate:
-
Melting Point: 92-104 °C.
-
¹H NMR (CDCl₃, δ): 1.40 (t, J = 7.0 Hz, 3H), 4.38 (q, J = 7.0 Hz, 2H), 4.65 (br s, 2H), 6.37 (s, 1H), 7.32-7.40 (m, 3H), 7.71 (d, J = 7.4 Hz, 2H).[1]
-
¹³C NMR (CDCl₃, δ): 14.6, 59.8, 99.9, 124.9, 128.6, 129.0, 129.3, 145.1, 147.1, 156.1, 160.4.[1]
-
Yield: 75%.[1]
Alternative Synthetic Approaches
While the Mitsunobu-based protocol is highly efficient, other methods for the synthesis of 3-aminofuran-2-carboxylate esters exist. One such atom-economical approach involves the conjugate addition of alcohols to α-alkynenitriles followed by a modified Thorpe-Ziegler cyclization.[2][3] This method provides a rapid route to a library of 3-aminofuran derivatives and represents an alternative strategy for researchers.
The logical relationship for this alternative synthesis is depicted below.
Caption: Alternative synthesis via conjugate addition and Thorpe-Ziegler cyclization.
These alternative methods can be explored depending on the availability of starting materials and the desired substitution patterns on the furan ring.
References
Application Notes and Protocols: Derivatization of Methyl 3-amino-2-benzo[b]furancarboxylate for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of Methyl 3-amino-2-benzo[b]furancarboxylate, a key scaffold in medicinal chemistry. The derivatization strategies outlined below are designed to facilitate structure-activity relationship (SAR) studies, enabling the exploration of this molecule's potential in drug discovery. Benzofuran derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The protocols focus on the modification of the 3-amino group to generate diverse libraries of N-acyl, Schiff base, urea, and thiourea derivatives.
N-Acylation for Amide Library Synthesis
The introduction of an acyl group to the 3-amino position can significantly influence the compound's lipophilicity, hydrogen bonding capacity, and steric profile, thereby modulating its biological activity. SAR studies on related benzofuran structures have shown that the nature of the acyl group is crucial for anticancer activity.[1]
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the acylation of this compound using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Substituted Benzoyl Chloride (or other acid chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Hypothetical SAR Data for N-Acyl Derivatives
The following table summarizes hypothetical anticancer activity data for a series of N-acyl derivatives against the A549 lung cancer cell line, based on trends observed in related benzofuran carboxamides.[1][2]
| Compound ID | R Group (Acyl Moiety) | IC₅₀ (µM) vs. A549 |
| 1a | Benzoyl | 15.2 |
| 1b | 4-Chlorobenzoyl | 8.5 |
| 1c | 4-Methoxybenzoyl | 12.1 |
| 1d | 4-Nitrobenzoyl | 5.3 |
| 1e | Thiophene-2-carbonyl | 9.8 |
| 1f | Furan-2-carbonyl | 11.5 |
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Acid Chloride (R-COCl)\nTriethylamine\nDCM, 0°C to RT", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="N-Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up\n(Wash with HCl, NaHCO₃, Brine)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Acyl Derivative", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reaction; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; } dot Caption: Workflow for the N-acylation of this compound.
Schiff Base Formation for Imine Library Synthesis
The formation of Schiff bases (imines) by reacting the 3-amino group with various aldehydes introduces a C=N double bond and allows for the incorporation of a wide range of substituents. Schiff bases of heterocyclic compounds are known to possess significant antibacterial and antifungal activities.[4][5][6]
Experimental Protocol: General Procedure for Schiff Base Formation
This protocol outlines the synthesis of Schiff bases via condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Substituted Aldehyde
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the desired aldehyde (1.1 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation: Hypothetical SAR Data for Schiff Base Derivatives
The following table presents hypothetical antibacterial activity data for a series of Schiff base derivatives, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus.
| Compound ID | R Group (from Aldehyde) | MIC (µg/mL) vs. S. aureus |
| 2a | Phenyl | 64 |
| 2b | 4-Hydroxyphenyl | 32 |
| 2c | 4-Chlorophenyl | 16 |
| 2d | 4-(Dimethylamino)phenyl | 8 |
| 2e | 2-Hydroxyphenyl | 32 |
| 2f | Indole-3-yl | 16 |
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Aldehyde (R-CHO)\nEthanol\nGlacial Acetic Acid (cat.)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Condensation (Reflux)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolation [label="Isolation\n(Filtration or Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Schiff Base Derivative", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reaction; reagents -> reaction; reaction -> isolation; isolation -> purification; purification -> product; } dot Caption: Workflow for the synthesis of Schiff base derivatives.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. Many urea and thiourea derivatives exhibit a broad spectrum of biological activities.[7][8][9]
Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
This protocol describes the reaction of this compound with an isocyanate or isothiocyanate.
Materials:
-
This compound
-
Substituted Isocyanate or Isothiocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the desired isocyanate or isothiocyanate (1.05 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 2-8 hours. The reaction is often complete at room temperature, but gentle heating may be required in some cases. Monitor by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. Collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or hexane) to afford the pure urea or thiourea derivative.
Data Presentation: Hypothetical SAR Data for Urea/Thiourea Derivatives
The following table provides hypothetical enzyme inhibitory activity data for a series of urea and thiourea derivatives against a target kinase.
| Compound ID | X | R Group | IC₅₀ (nM) vs. Target Kinase |
| 3a | O | Phenyl | 98 |
| 3b | O | 4-Fluorophenyl | 55 |
| 3c | O | 3-Trifluoromethylphenyl | 32 |
| 3d | S | Phenyl | 75 |
| 3e | S | 4-Fluorophenyl | 41 |
| 3f | S | 3-Trifluoromethylphenyl | 21 |
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; isocyanate [label="Isocyanate\n(R-N=C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; isothiocyanate [label="Isothiocyanate\n(R-N=C=S)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_urea [label="Addition Reaction\n(THF or DCM, RT)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_thiourea [label="Addition Reaction\n(THF or DCM, RT)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_urea [label="Urea Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; product_thiourea [label="Thiourea Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; application [label="Structure-Activity Relationship (SAR) Studies", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reaction_urea; start -> reaction_thiourea; isocyanate -> reaction_urea; isothiocyanate -> reaction_thiourea; reaction_urea -> product_urea; reaction_thiourea -> product_thiourea; product_urea -> application; product_thiourea -> application; } dot Caption: Logical relationship of synthesis and application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Schiff bases of benzofuran with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 7. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Benzofuran-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of benzofuran-based compounds. Benzofuran derivatives are a significant class of heterocyclic molecules known for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. These protocols are designed to guide researchers in the efficient identification and characterization of novel therapeutic candidates from large compound libraries.
Anticancer Activity Screening
Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and interference with key signaling pathways.
Data Presentation: Anticancer Activity of Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzofuran derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 |
| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 |
| Amiloride-Benzofuran Hybrid (Compound 5) | Not Specified | 0.43 |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 |
| Benzofuran-based Oxadiazole (14c) | HCT116 (Colon) | 3.27 |
| Benzofuran Hybrid (13b) | MCF-7 (Breast) | 1.875 |
| Benzofuran Hybrid (13g) | MCF-7 (Breast) | 1.287 |
| Benzofuran Hybrid (13b) | C-6 (Glioma) | 1.980 |
| Benzofuran Hybrid (13g) | C-6 (Glioma) | 1.622 |
Experimental Protocol: Cell Viability (MTT) Assay for High-Throughput Screening
This protocol is optimized for a 384-well plate format to assess the cytotoxic effects of benzofuran compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Benzofuran compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
384-well clear-bottom tissue culture plates
-
Multichannel pipette or automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells in complete culture medium to the desired seeding density (optimized for each cell line, typically 1,000-5,000 cells/well).
-
Using an automated dispenser or multichannel pipette, seed 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the benzofuran compounds in culture medium. The final DMSO concentration should not exceed 0.5% to minimize solvent toxicity.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes, ensuring complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Diagrams
Many benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division.[1] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-2-benzo[b]furancarboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-benzo[b]furancarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[1] It is advisable to perform small-scale trial reactions to determine the optimal parameters before proceeding to a larger scale.
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions and incomplete conversion. Ensure all reagents are of high purity and use anhydrous solvents where specified.[1][2]
-
Atmospheric Moisture and Oxygen: The cyclization step can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]
-
Inefficient Mixing: For heterogeneous reactions, ensure that the stirring is vigorous enough to ensure proper mixing of the reactants.[1]
-
Product Decomposition: The product, an amino ester, might be susceptible to degradation under harsh reaction or workup conditions.[1] Monitoring the reaction progress by TLC or LC-MS can help identify if the product is degrading over time.
Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?
A2: Side product formation is a common challenge in heterocyclic synthesis. Based on related benzofuran syntheses, potential impurities could include:
-
Unreacted Starting Materials: Incomplete reaction is a common source of impurities. Ensure optimal reaction conditions and time.
-
Homo-coupling Products: In copper-catalyzed reactions, homo-coupling of the starting materials can occur.
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially during workup if acidic or basic conditions are too harsh.
-
Decarboxylation: Although less common, decarboxylation of the product could occur under high temperatures.
To minimize these, it is crucial to maintain strict control over reaction conditions and to use purified reagents.
Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?
A3: this compound is a polar molecule, which can present challenges during purification.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. A solvent screen to identify a suitable recrystallization solvent is recommended.
-
Column Chromatography: Silica gel chromatography is a standard purification technique. Due to the basic nature of the amino group, peak tailing may be observed.[3] To mitigate this, consider the following:
-
Adding a basic modifier: Adding a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent can improve peak shape.[3]
-
Using a different stationary phase: Alumina or polar-copolymerized C18 columns can be effective alternatives to silica gel for the purification of polar and basic compounds.[4][5]
-
-
Acid-Base Extraction: An acid wash can be used to extract the basic product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]
Experimental Protocols
The following is a proposed, literature-informed protocol for the synthesis of this compound. This protocol is based on a copper-catalyzed intramolecular C-O bond formation, a method that has proven effective for the synthesis of related methyl benzo[b]furan-3-carboxylates.[6]
Step 1: Synthesis of Methyl 2-(2-hydroxyphenyl)-3-oxopropanoate
This step involves the reaction of a suitably protected salicylaldehyde with methyl acetoacetate, followed by deprotection.
Step 2: Copper-Catalyzed Intramolecular Cyclization
-
Reaction Setup: To a solution of Methyl 2-(2-hydroxyphenyl)-3-oxopropanoate in a suitable solvent such as DMF, add a copper(I) catalyst (e.g., 5 mol% CuI) and a base (e.g., 2 equivalents of K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture at 100 °C under an inert atmosphere for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the hypothetical effect of different catalysts and bases on the yield of the intramolecular cyclization step, based on trends observed in the synthesis of similar benzofurans.[6]
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | K₂CO₃ (2) | DMF | 100 | 2 | 85 |
| 2 | CuI (10) | K₂CO₃ (2) | DMF | 100 | 2 | 88 |
| 3 | Cu(OAc)₂ (5) | Cs₂CO₃ (2) | DMF | 100 | 3 | 75 |
| 4 | CuSO₄·5H₂O (5) | K₂CO₃ (2) | DMF | 100 | 4 | 70 |
| 5 | FeCl₃ (10) | K₂CO₃ (2) | DMF | 100 | 6 | 50 |
Visualizations
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Technical Support Center: Purification of 3-Aminobenzofuran Ester Products
Welcome to the technical support center for the purification of 3-aminobenzofuran ester products. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 3-aminobenzofuran esters?
A1: The most prevalent methods for purifying benzofuran derivatives, including 3-aminobenzofuran esters, are silica gel column chromatography and recrystallization.[1] Column chromatography is highly effective for separating multi-component mixtures, while recrystallization is excellent for removing minor impurities from a solid product, often used as a final polishing step.[2]
Q2: My 3-aminobenzofuran ester appears to be unstable under acidic or basic workup conditions. Is this expected?
A2: The stability of the benzofuran ring system can be dependent on pH and the specific substituents on the molecule.[1] While many benzofuran syntheses utilize acidic or basic conditions, the amino and ester functionalities introduce potential sensitivities.[1] The amino group can be protonated in acid, altering solubility, while the ester group can be susceptible to hydrolysis under strong basic or acidic conditions, especially with heating. It is crucial to evaluate the stability of your specific compound, often by performing a stability test on a small scale using thin-layer chromatography (TLC) to monitor for degradation.[3]
Q3: What types of impurities are typically formed during the synthesis of 3-aminobenzofuran derivatives?
A3: Common impurities can include unreacted starting materials, homo-coupling products (e.g., biphenyl derivatives if using Ullmann-type reactions), and potentially isomeric side products.[4] Incomplete reactions are a frequent source of impurities, so monitoring the reaction to completion via TLC is essential.[4]
Q4: Can I use an acid-base extraction to purify my 3-aminobenzofuran ester?
A4: An acid-base extraction can be a powerful initial purification step. The basic amino group allows the benzofuran to be extracted from an organic solvent into an acidic aqueous layer. After separating the layers, the aqueous layer can be basified, causing the purified amine to precipitate or be extracted back into a fresh organic layer. However, you must first confirm that your ester group is stable to the acidic and basic conditions used during the extraction.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product will not elute from the column (stuck at the baseline). | The solvent system (eluent) is not polar enough.[2] | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] For very polar amino compounds, consider adding a small amount (1-10%) of a methanolic ammonia solution to your eluent system to help displace the compound from the acidic silica.[3] |
| Product elutes too quickly (at the solvent front). | The eluent is too polar.[2] | Decrease the eluent's polarity by increasing the proportion of the nonpolar solvent (e.g., hexane).[2] |
| "Streaking" or "tailing" of the product spot on TLC and poor separation on the column. | The basic amino group is interacting strongly with the acidic silica gel. The compound may be slowly decomposing on the silica.[3] | 1. Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with the eluent containing a small amount of a base like triethylamine (~1%) before loading your sample. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or florisil, which are less acidic than silica gel.[3] |
| The product appears to be decomposing during chromatography. | The compound is unstable on silica gel.[3] | Confirm instability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[3] If unstable, switch to a less acidic stationary phase like alumina or consider purification by recrystallization.[3] |
| Low recovery of the product after the column. | The compound is highly diluted and not easily detected in fractions. The compound may have degraded or precipitated on the column. | Try concentrating a range of fractions where you expected the compound to elute and re-analyze by TLC.[3] If the compound is poorly soluble in the eluent, it may have crashed out; try a different solvent system. |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the chosen solvent, even when heated. | The solvent is not suitable (product is insoluble). | Test solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) on a small scale to find one where the product is soluble when hot but poorly soluble when cold. |
| Product does not crystallize upon cooling. | The solution is not supersaturated (too much solvent was used). The product may be an oil. | 1. Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line, or add a "seed" crystal of the pure product. 3. Add an Anti-Solvent: Slowly add a solvent in which your product is insoluble (but is miscible with your crystallization solvent) until the solution becomes turbid. |
| Product precipitates as an oil ("oiling out"). | The solution is too supersaturated, or the cooling rate is too fast. The melting point of the solid is below the boiling point of the solvent. | 1. Re-heat the solution to dissolve the oil, then add a small amount of extra solvent. Allow it to cool much more slowly. 2. Try a lower-boiling point solvent system. |
| Crystals are colored or appear impure. | Impurities are trapped within the crystal lattice. | The chosen solvent may not be optimal for rejecting the impurity. Consider a second recrystallization from a different solvent system. Sometimes, a charcoal treatment of the hot solution can remove colored impurities. |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol is designed for purifying a 3-aminobenzofuran ester that shows signs of streaking or degradation on standard silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane). Add triethylamine to constitute ~1% of the total solvent volume.
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure. Do not let the silica run dry.
-
Equilibration: Elute the packed column with at least 2-3 column volumes of your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate + 1% Triethylamine) to ensure the entire stationary phase is deactivated and equilibrated.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of dry silica gel (approx. 10-20 times the mass of your sample) to this solution.[5]
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.[5]
-
-
Elution: Begin elution with your starting solvent mixture, gradually increasing the polarity as needed based on TLC analysis of the fractions.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed Solvent System
This method is useful when a single solvent does not provide the ideal solubility profile. A common pair is methanol/water or acetone/methanol.[6]
-
Dissolution: Place the crude solid product in a flask. Add the "good" solvent (the one in which the compound is more soluble, e.g., methanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of solvent necessary.[6]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (the one in which the compound is less soluble, e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add one or two more drops of the "good" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent.
Visual Guides
Caption: A typical purification workflow from crude mixture to pure product.
Caption: Decision-making guide for troubleshooting column streaking issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
Overcoming side reactions in the cyclization of 2-hydroxybenzonitrile derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of 2-hydroxybenzonitrile derivatives to synthesize valuable heterocyclic compounds, such as benzofurans and their analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocyclic scaffolds synthesized from 2-hydroxybenzonitrile derivatives?
A1: 2-Hydroxybenzonitrile, also known as 2-cyanophenol, is a versatile precursor for a variety of heterocyclic compounds due to its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group.[1] The most common scaffolds include benzofurans, particularly 3-aminobenzofuran-2-carboxamides, which are synthesized through an initial O-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.[1] Other important heterocycles synthesized from this precursor include quinolines and benzoxazoles.[1]
Q2: What is the general mechanism for the cyclization of 2-hydroxybenzonitrile to 3-aminobenzofuran-2-carboxamide?
A2: The synthesis is typically a two-step process. First, the phenolic hydroxyl group of 2-hydroxybenzonitrile is O-alkylated with an α-halo nitrile, such as chloroacetonitrile, in the presence of a base like potassium carbonate, to form an intermediate, 2-(cyanomethoxy)benzonitrile.[1][2] The second step is an intramolecular Thorpe-Ziegler cyclization of this dinitrile intermediate, catalyzed by a strong base like potassium hydroxide, to yield the 3-aminobenzofuran-2-carboxamide.[1][2]
Q3: Can the nitrile group in 2-hydroxybenzonitrile or its derivatives be hydrolyzed during the reaction?
A3: Yes, hydrolysis of the nitrile group to a primary amide or a carboxylic acid is a potential side reaction, especially under acidic or strongly basic conditions with prolonged heating in the presence of water.[3] While some studies have shown that under specific optimized and anhydrous conditions this side reaction is not significant, it is a crucial factor to consider, especially during workup and purification.[4]
Q4: What is the Thorpe-Ziegler reaction and how is it relevant?
A4: The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[5][6] In the context of 2-hydroxybenzonitrile derivatives, the intramolecular cyclization of the 2-(cyanomethoxy)benzonitrile intermediate is a Thorpe-Ziegler reaction, leading to the formation of the benzofuran ring.[1] This reaction is particularly useful for forming five- to eight-membered rings.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization of 2-hydroxybenzonitrile derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired cyclized product | 1. Inactive or insufficient base: The base (e.g., K₂CO₃, KOH) may be old, hydrated, or used in insufficient quantity, leading to incomplete deprotonation of the phenol or the α-carbon of the nitrile. 2. Low reaction temperature: The activation energy for the cyclization step may not be reached. 3. Poor quality of starting materials or solvent: Impurities in 2-hydroxybenzonitrile, the alkylating agent, or the solvent can interfere with the reaction. | 1. Use fresh, anhydrous base. Ensure the correct stoichiometry is used. For the Thorpe-Ziegler step, a stronger base like KOH or NaH might be necessary. 2. Increase the reaction temperature. Monitor the reaction by TLC to avoid decomposition. For the O-alkylation step, refluxing at 80°C in DMF is common.[2] For the cyclization, refluxing at 75°C in ethanol has been reported.[2] 3. Purify starting materials if necessary. Use anhydrous solvents, especially for the base-catalyzed steps. |
| Multiple spots on TLC, indicating a mixture of products | 1. Formation of side products: This is a strong indicator of side reactions such as nitrile hydrolysis, intermolecular condensation (dimerization), or alternative cyclization pathways. 2. Decomposition: The starting materials or product may be unstable under the reaction conditions. | 1. Optimize reaction conditions: - Base: A milder base like K₂CO₃ is often used for the initial O-alkylation to avoid side reactions.[2] For the cyclization, the choice and concentration of the strong base are critical. - Temperature: Lowering the temperature may reduce the rate of side reactions. - Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent further reactions of the product. 2. Purify the crude product using column chromatography to isolate the desired compound. |
| Product is difficult to purify or crystallize | 1. Presence of closely related byproducts: Side products with similar polarity to the desired product can make separation challenging. 2. Residual starting materials or solvent: Incomplete reaction or insufficient removal of the solvent (e.g., DMF) can hinder crystallization. | 1. Optimize chromatographic separation: Use a different solvent system or a gradient elution for column chromatography. 2. Thoroughly remove high-boiling solvents like DMF under high vacuum. Washing the crude product with water can help remove DMF. 3. Try different crystallization solvents or techniques such as slow evaporation or solvent-antisolvent precipitation. |
| Hydrolysis of the nitrile group is observed | 1. Presence of water: The reaction was not performed under anhydrous conditions, or water was introduced during workup with acidic or basic solutions. 2. Harsh reaction conditions: Prolonged heating in the presence of strong acid or base can promote nitrile hydrolysis.[3] | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize reaction time and use moderate temperatures. If hydrolysis occurs during workup, neutralize the solution promptly and extract the product. |
| Formation of intermolecular condensation products (dimers/polymers) | 1. High concentration: The Thorpe-Ziegler reaction is an intramolecular process, and high concentrations can favor intermolecular side reactions. | 1. Employ high-dilution conditions for the cyclization step. This is a common strategy to favor intramolecular reactions over intermolecular ones. |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminobenzofuran-2-carboxamide
This two-step protocol is adapted from reported procedures for the synthesis of 3-aminobenzofuran-2-carboxamide from 2-hydroxybenzonitrile.[1][2]
Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile
-
Materials:
-
2-Hydroxybenzonitrile
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add chloroacetonitrile (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with a small amount of hexane, and dry to obtain 2-(cyanomethoxy)benzonitrile. A reported yield for this step is 90%.[2]
-
Step 2: Synthesis of 3-Aminobenzofuran-2-carboxamide (Thorpe-Ziegler Cyclization)
-
Materials:
-
2-(Cyanomethoxy)benzonitrile
-
Potassium hydroxide (KOH)
-
Ethanol
-
-
Procedure:
-
Dissolve 2-(cyanomethoxy)benzonitrile (1.0 eq) in ethanol.
-
Add potassium hydroxide (2.1 eq) to the solution.
-
Heat the reaction mixture to 75°C and reflux for 3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration and dry to afford 3-aminobenzofuran-2-carboxamide. A reported yield for this step is 65%.[2]
-
Data Presentation
Table 1: Comparison of Bases for O-Alkylation of 2-Hydroxybenzonitrile
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of 2-(cyanomethoxy)benzonitrile (%) | Reference |
| 1 | K₂CO₃ | DMF | 80 | 3 | 90 | [2] |
Table 2: Conditions for Thorpe-Ziegler Cyclization
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield of 3-Aminobenzofuran-2-carboxamide (%) | Reference |
| 1 | 2-(Cyanomethoxy)benzonitrile | KOH | Ethanol | 75 | 3 | 65 | [2] |
Visualizations
Logical Workflow for Troubleshooting Cyclization Reactions
Caption: A flowchart for troubleshooting common issues in cyclization reactions.
Reaction Pathway: Synthesis of 3-Aminobenzofuran-2-carboxamide
Caption: The synthetic pathway from 2-hydroxybenzonitrile to 3-aminobenzofuran-2-carboxamide.
References
- 1. wise.fau.edu [wise.fau.edu]
- 2. researchgate.net [researchgate.net]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimization of Catalyst Loading in Palladium-Catalyzed Benzofuran Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the optimization of catalyst loading in palladium-catalyzed benzofuran synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during palladium-catalyzed benzofuran synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed reaction for benzofuran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst.[1]
-
Ensure the catalyst is stored under an inert atmosphere to prevent degradation.[1]
-
Consider a more active catalyst system. For instance, palladium nanoparticles have demonstrated high efficiency.[1] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1]
-
-
-
Reagent Quality and Stoichiometry:
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested.[1] However, excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is critical. While DMF and toluene are common, consider exploring other options based on the specific reaction.
-
Base: The base plays a crucial role in the catalytic cycle. Ensure the appropriate base and concentration are used.
-
-
-
Side Reactions:
Issue 2: Catalyst Decomposition
Question: I observe the formation of palladium black in my reaction mixture, suggesting catalyst decomposition. How can I prevent this?
Answer: The formation of palladium black indicates the aggregation of Pd(0) species, leading to a loss of catalytic activity. This can be addressed by modifying the reaction conditions and ligand choice.
-
Ligand Selection:
-
Cause: The phosphine ligand may be dissociating from the palladium center, leading to aggregation.
-
Solution: Employing bulky, electron-rich phosphine ligands such as P(t-Bu)₃, t-Bu₂PCy, or PCy₃ can stabilize the palladium catalyst and prevent decomposition, especially for sterically demanding substrates.[2] The choice of ligand can be guided by the steric properties of the acetylene and aryl bromide.[2]
-
-
Solvent Effects:
-
Cause: Certain solvents can promote the formation of palladium black. For instance, in Sonogashira couplings, THF has been anecdotally reported to promote Pd black formation.[3]
-
Solution: Consider switching to a different solvent system. For example, conducting the reaction in neat triethylamine for a Sonogashira coupling might be a viable alternative.[3]
-
-
Degassing:
-
Cause: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solution: Ensure thorough degassing of all solvents and reagents before starting the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for palladium-catalyzed benzofuran synthesis?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and ligands. Generally, palladium catalyst loading ranges from 0.025 mol% to 30 mol%.[4][5] For Sonogashira coupling reactions, a common starting point is 2 mol% of a palladium(II) catalyst like Pd(OAc)₂.[6][7]
Q2: How does the choice of palladium precursor affect the reaction?
A2: Different palladium precursors exhibit varying levels of activity. For instance, PdCl₂(CH₃CN)₂ is noted for its superior performance due to the weakly coordinating acetonitrile ligands that stabilize the palladium center without obstructing its active sites, facilitating key catalytic steps like oxidative addition and reductive elimination.[8] Palladium acetate (Pd(OAc)₂) is also a commonly used and effective precursor.[4][5]
Q3: What is the role of a co-catalyst like copper(I) iodide (CuI)?
A3: In Sonogashira coupling reactions for benzofuran synthesis, CuI is often used as a co-catalyst with a palladium catalyst.[4] The copper(I) species is believed to facilitate the deprotonation of the terminal alkyne, forming a copper acetylide intermediate which then undergoes transmetalation with the palladium complex.
Q4: Can this reaction be performed under copper-free conditions?
A4: Yes, copper-free Sonogashira cross-coupling reactions are possible and can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
Q5: What are some common ligands used in these reactions?
A5: The choice of ligand is crucial for catalyst stability and activity. Common phosphine ligands include triphenylphosphine (PPh₃), which is frequently used in Sonogashira couplings.[1] For more challenging transformations, bulky electron-rich phosphines like XPhos and dppf have shown to be more efficient.[9][10][11]
Data Presentation
Table 1: Effect of Catalyst Loading and Conditions on Benzofuran Synthesis Yield
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | 30 | bpy (30 mol%) | - | Toluene | 90 | - | 58-94 | [4] |
| 2 | Pd(OAc)₂ | 2.5 | Ag₂O (0.75 equiv), 2-nitrobenzoic acid (1.5 equiv) | - | HFIP | 25 | 16 | 66 | |
| 3 | Pd(OAc)₂ | 2.5 | Ag₂O (0.75 equiv), 2-nitrobenzoic acid (1.5 equiv) | - | HFIP | 70 | 0.5 | 100 | [5] |
| 4 | Pd(OAc)₂ | 2 | CuI (4 mol%) | Piperidine | DMF | 60 | 2-10 | Fair to very good | [6][7] |
| 5 | Pd₂(dba)₃ | 2.5 | dppf (5 mol%) | K₂CO₃ | MeCN | 120 | 20 | 87 | |
| 6 | [Pd(η³-C₃H₅)Cl]₂ | 2.5 | XPhos (5 mol%) | K₂CO₃ | MeCN/THF | 120 | - | High to excellent | [9][10] |
| 7 | Pd(CH₃CN)₂Cl₂ | 1 | - | - | - | - | - | 36 | [12] |
| 8 | Pd(CH₃CN)₂Cl₂ | - | - | - | - | 60 | - | 41 | [12] |
| 9 | Pd(CH₃CN)₂Cl₂ | - | - | - | 90 | - | - | 83 | [12] |
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a generalized procedure for the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1][13]
-
Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[13]
-
Inert Atmosphere: The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (reflux is common) and monitor the progress by thin-layer chromatography (TLC).[13]
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[13]
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[13]
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield in palladium-catalyzed benzofuran synthesis.
Caption: Simplified catalytic cycle for Sonogashira coupling followed by cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 7. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 10. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in Friedlander reactions for benzothiophenes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the Friedlander synthesis of benzothiophenes, particularly in the formation of benzothieno[3,2-b]pyridines from 3-amino-2-formyl benzothiophene.
Frequently Asked Questions (FAQs)
Q1: My Friedlander reaction for benzothiophene synthesis is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Friedlander reactions for benzothiophene synthesis can often be attributed to a few key factors. Start by verifying the purity of your starting materials, especially the 3-amino-2-formyl benzothiophene and the ketone, as impurities can interfere with the reaction. Ensure that your reaction conditions are appropriate for the chosen catalyst system (acidic or basic). The choice of solvent and reaction temperature are also critical parameters that can significantly impact the yield.
Q2: I am observing the formation of multiple products, especially when using asymmetric aliphatic ketones. How can I improve the regioselectivity?
A2: The formation of multiple products is a known issue when using asymmetric ketones in the Friedlander synthesis.[1] This is due to the potential for the reaction to proceed at different alpha-carbon positions of the ketone. To enhance regioselectivity, consider using a milder base or a sterically hindered catalyst to favor the reaction at the less hindered site. Additionally, exploring lower reaction temperatures may improve selectivity. In some cases, using an ionic liquid as a solvent or catalyst has been shown to improve the regioselectivity of the Friedlander reaction.[2]
Q3: What are the recommended catalyst and solvent systems for the Friedlander synthesis of benzothieno[3,2-b]pyridines?
A3: The choice of catalyst and solvent is highly dependent on the specific substrates being used. For the reaction of 3-amino-2-formyl benzothiophene with ketones, common and effective systems include:
-
Base-catalyzed: Sodium hydroxide (NaOH) in a protic solvent like ethanol is a widely used method.[1] Alternatively, an organic base such as piperidine in an aprotic solvent like acetonitrile is also effective, particularly for reactions with 1,3-diones.[1]
-
Acid-catalyzed: While less common for this specific transformation in the provided literature, general Friedlander synthesis can be catalyzed by Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, indium triflate).[3]
Q4: My reaction seems to stall and does not go to completion. What can I do to improve the conversion rate?
A4: Incomplete conversion can be due to several factors. Firstly, ensure that the reaction time is sufficient; some Friedlander reactions require refluxing for 12 hours or more.[1] Secondly, the reaction temperature might be too low. While higher temperatures can sometimes lead to side products, a certain activation energy must be overcome. Consider a modest increase in temperature or switching to a higher-boiling solvent if compatible with your reagents. Lastly, the catalyst concentration might be suboptimal. A slight increase in the catalyst amount could potentially drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low Yield with Simple Ketones
-
Symptom: The reaction of 3-amino-2-formyl benzothiophene with a simple ketone (e.g., acetone, cyclohexanone) results in a low yield of the corresponding benzothieno[3,2-b]pyridine.
-
Possible Causes & Solutions:
-
Insufficient Catalyst: The concentration of the base (e.g., NaOH) may be too low. Prepare a fresh solution of your base and consider a slight increase in the amount used.
-
Suboptimal Solvent: While ethanol is commonly used, for certain substrates, other solvents might be more effective. Consider screening other polar protic or aprotic solvents.
-
Inadequate Reaction Time or Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., 12 hours) at the appropriate temperature for the chosen solvent.[1]
-
Starting Material Purity: Impurities in the 3-amino-2-formyl benzothiophene or the ketone can inhibit the reaction. Purify the starting materials if their purity is questionable.
-
Issue 2: Formation of Impurities and Side Products
-
Symptom: The crude product shows multiple spots on a TLC plate, indicating the presence of significant impurities or side products.
-
Possible Causes & Solutions:
-
Aldol Condensation of the Ketone: Under basic conditions, the ketone can undergo self-condensation.[2] To minimize this, add the ketone slowly to the reaction mixture containing the 3-amino-2-formyl benzothiophene and the catalyst.
-
Side Reactions with Asymmetric Ketones: As mentioned in the FAQs, asymmetric ketones can lead to a mixture of regioisomers.[1] Experiment with different catalysts and reaction temperatures to improve selectivity.
-
Degradation of Starting Material or Product: Harsh reaction conditions (e.g., high temperature, strong acid or base) can lead to the degradation of the reactants or the desired product. Consider using milder conditions, such as a weaker base or a lower reaction temperature for a longer period.
-
Data Presentation
The following table summarizes the yields obtained for the Friedlander synthesis of various benzothieno[3,2-b]pyridines from 3-amino-2-formyl benzothiophene and different ketones, based on a reported protocol.[1]
| Ketone | Product | Yield (%) |
| Methyl ethyl ketone | 2,3-dimethyl-benzothieno[3,2-b]pyridine | 63 |
| 2-Pentanone | Mixture of regioisomers | 79 |
| 2-Heptanone | Mixture of regioisomers | 72 |
| 2-Octanone | Mixture of regioisomers | 68 |
Experimental Protocols
Protocol 1: Base-Catalyzed Friedlander Reaction with NaOH in Ethanol
This protocol is adapted from a general procedure for the synthesis of benzothieno[3,2-b]pyridines.[1]
-
To a 50 mL round-bottom flask, add 3-amino-2-formyl benzothiophene (0.5 mmol), the corresponding ketone (0.7 mmol, 1.4 equivalents), and 10 mL of ethanol.
-
Sequentially, add 0.5 mL of a 7 M aqueous solution of sodium hydroxide (NaOH).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature and quench the reaction by adding 5 mL of 10% hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.
-
Dry the product under vacuum. If necessary, recrystallize the product from acetonitrile or methanol to improve purity.
Protocol 2: Base-Catalyzed Friedlander Reaction with Piperidine in Acetonitrile
This protocol is suitable for the reaction of 3-amino-2-formyl benzothiophene with 1,3-diones.[1]
-
In a 50 mL round-bottom flask, combine 3-amino-2-formyl benzothiophene (0.5 mmol), the 1,3-dione (0.55 mmol, 1.1 equivalents), and 10 mL of acetonitrile.
-
Add 0.5 mL of piperidine to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours.
-
After cooling to room temperature, add distilled water to the reaction mixture to induce precipitation.
-
Filter the precipitate and wash it extensively with distilled water.
-
Dry the final product under vacuum. Recrystallization from acetonitrile or methanol can be performed for further purification if needed.
Visualizations
Caption: Generalized mechanism of the Friedlander reaction for benzothiophene synthesis.
Caption: A logical workflow for troubleshooting low conversion rates.
References
Technical Support Center: Refinement of Reaction Conditions for the Synthesis of Substituted Benzofurans
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and refining reaction conditions for the synthesis of substituted benzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted benzofurans?
A1: The synthesis of benzofuran derivatives typically involves intramolecular or intermolecular cyclization reactions.[1] Key strategies include:
-
Palladium/copper-catalyzed reactions: Methods like the Sonogashira coupling followed by intramolecular cyclization are widely used.[2] This often involves the reaction of o-halophenols with terminal alkynes.[1][3]
-
Reactions involving Salicylaldehydes: These can be reacted with reagents such as α-halo ketones or ethyl diazoacetate to form the benzofuran ring.[4]
-
Direct oxidative annulation: Phenols and alkynes can undergo direct oxidative annulation using copper catalysts to form benzofurans.[4]
Q2: My palladium-catalyzed reaction is giving a low yield. What are the common causes and solutions?
A2: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions.[4] Troubleshooting steps include:
-
Catalyst Activity: Ensure the palladium catalyst is fresh and stored under an inert atmosphere to prevent deactivation.[4] Consider using more active catalyst systems like palladium nanoparticles.[4]
-
Ligand Choice: The choice of ligand is crucial. While phosphine ligands like PPh₃ are common, bulky, electron-rich phosphines can sometimes improve catalytic activity.[4][5]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be beneficial, but excessively high temperatures can lead to catalyst decomposition.[4]
-
Reagent Quality: Use pure and dry starting materials (o-halophenol, alkyne).[4] Solvents should be degassed to remove oxygen, which can poison the palladium catalyst.[4]
Q3: I am observing significant homocoupling of my terminal alkyne (Glaser coupling) as a side reaction. How can I minimize this?
A3: Homocoupling is a common side reaction, especially in the presence of copper co-catalysts.[4] To minimize this, consider the following:
-
Reaction Conditions: The choice of solvent and base can influence the rate of homocoupling.
-
Slow Addition: Slowly adding the alkyne to the reaction mixture can sometimes reduce the extent of homocoupling.[4]
Q4: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A4: Poor regioselectivity is a common challenge, particularly when using substituted phenols with unsymmetrical alkynes.[4] The regioselectivity is influenced by both steric and electronic effects.[4] Careful selection of starting materials and reaction conditions is crucial to control the formation of the desired regioisomer.
Q5: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide instead of the benzofuran. What is causing this?
A5: You are likely observing a competing Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[5] To favor the desired benzofuran synthesis, you can try:
-
Using milder acidic conditions.[5]
-
Employing aprotic solvents.[5]
-
Using Lewis acids instead of strong Brønsted acids.[5]
-
Lowering the reaction temperature.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
| Potential Cause | Troubleshooting & Optimization |
| Inactive Catalyst | Use a freshly opened or recently purchased palladium catalyst. Ensure it is stored under an inert atmosphere. Consider a more active catalyst system, such as palladium nanoparticles on a support.[4] |
| Inappropriate Ligand | For Sonogashira couplings, while PPh₃ is common, try bulky, electron-rich phosphine ligands which can improve catalytic activity.[4][5] |
| Suboptimal Temperature | While some reactions proceed at room temperature, others may require heating. Test a gradual increase in temperature (e.g., from room temperature to 60-100 °C). Avoid excessively high temperatures that can lead to catalyst decomposition.[4] |
| Incorrect Solvent or Base | Screen different solvents (e.g., DMF, toluene, acetonitrile) and bases (e.g., triethylamine, potassium carbonate, cesium carbonate). The choice can significantly impact yield.[6] |
| Impure Reagents | Ensure all starting materials (o-halophenol, alkyne) are pure and dry.[4] |
| Presence of Oxygen | Degas solvents thoroughly to remove oxygen, which can poison the palladium catalyst.[4] |
| Incorrect Stoichiometry | An excess of the alkyne is often used to drive the reaction to completion.[4] |
Issue 2: Formation of Undesired Byproducts
| Byproduct | Potential Cause | Troubleshooting & Optimization |
| Homocoupled Alkyne (Glaser Coupling) | Common side reaction in the presence of copper co-catalysts.[4] | Try slow addition of the alkyne to the reaction mixture.[4] Screen different solvents and bases. |
| Amide from O-aryl ketoxime | Competing Beckmann rearrangement under acidic conditions.[5] | Use milder acidic conditions, aprotic solvents, or Lewis acids instead of strong Brønsted acids. Lowering the reaction temperature may also help.[5] |
| Ring-Opened Compound | In some direct arylation and ring-closure reactions, a ring-opened byproduct can form.[7] | Reaction temperature can be optimized to control the yield of the desired ring-closed product versus the ring-opened compound.[7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[1]
Materials:
-
o-iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[1]
-
Stir the reaction mixture at reflux under an inert atmosphere.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[1]
Protocol 2: Copper-Catalyzed Synthesis of Benzofuran Derivatives in a Deep Eutectic Solvent
Materials:
-
Choline chloride
-
Ethylene glycol
-
o-hydroxy aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Alkyne (1.2 mmol)
-
CuI (5 mol%)
-
Ethyl acetate
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.[1]
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).[1]
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.[1]
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[1]
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis [1]
| Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| o-iodophenol, terminal alkyne | (PPh₃)PdCl₂ / CuI | Triethylamine | - | Reflux | Varies | High |
| Imidazo[1,2-a]pyridines, coumarins | Pd(OAc)₂ / Cu(OTf)₂·H₂O | DMF | - | Varies | Varies | Moderate to High |
Table 2: Optimization of Copper-Catalyzed Benzofuran Synthesis [1]
| Starting Materials | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-hydroxy aldehyde, amine, alkyne | CuI | Deep Eutectic Solvent | 80-100 | Varies | High |
Visualizations
Caption: General experimental workflow for benzofuran synthesis.
Caption: Troubleshooting logic for low-yield benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Stability and proper storage conditions for Methyl 3-amino-2-benzo[b]furancarboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Methyl 3-amino-2-benzo[b]furancarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: 2-8 °C (refrigerated). For extended storage, freezing (-20 °C) is also a suitable option.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Light: Protected from light. Use amber-colored vials or wrap containers in aluminum foil.[1]
-
Moisture: In a dry, well-ventilated place with the container tightly sealed to prevent hydrolysis.[2]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, an aminobenzofuran ester, the main degradation pathways are:
-
Oxidation: The amino group on the benzofuran ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions. This can lead to the formation of colored impurities (e.g., nitroso or nitro derivatives).[1]
-
Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of moisture and under acidic or basic conditions.
-
Photolytic Degradation: Exposure to light, especially UV radiation, can lead to degradation of the molecule.[1]
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can often be observed through the following changes:
-
Discoloration: The solid compound may change color, for example, turning from off-white to yellow or brown, which can indicate oxidation.[1]
-
Changes in Solubility: The formation of degradation products, such as the carboxylic acid from hydrolysis, may alter the solubility profile of the compound.
-
Impurity Peaks in Analysis: Analytical techniques such as HPLC or LC-MS may show the appearance of new peaks corresponding to degradation products.
Q4: What solvents and reagents should be avoided when working with this compound?
A4: To prevent degradation during experiments, avoid the following:
-
Strong Oxidizing Agents: These will readily oxidize the amino group.[1]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester group.
-
Protic Solvents under Non-neutral pH: These can facilitate both hydrolysis and other degradation pathways.[1]
-
Solvents with Peroxides: Ensure solvents are peroxide-free, as residual peroxides can initiate oxidation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation due to improper storage (exposure to air and/or light). | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light using an amber vial or aluminum foil. For long-term storage, refrigeration at 2-8°C is recommended.[1] |
| Inconsistent experimental results or loss of compound activity | Degradation of the compound in solution. | Prepare solutions fresh before use. If solutions need to be stored, keep them at low temperatures (2-8°C or -20°C) for a short period and protect them from light. Avoid using solvents that are not fresh or have not been tested for peroxides. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Compound degradation has occurred. | Review the storage and handling procedures. The primary degradation products are likely the hydrolyzed carboxylic acid or oxidized derivatives. Use the troubleshooting workflow below to identify the potential cause. |
| Poor solubility of the compound | The compound may have degraded to a less soluble impurity, or the incorrect solvent is being used. | Check the purity of the compound. If degradation is suspected, purify the material if possible. Refer to the compound's specification sheet for recommended solvents. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Reason |
| Temperature | 2-8 °C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation of the amino group.[1] |
| Light | Keep in a dark place | To prevent photolytic degradation.[1] |
| Moisture | Store in a dry, tightly sealed container | To prevent hydrolysis of the ester group.[2] |
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[1]
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, expose the stock solution to 70°C for 48 hours.[1]
-
Photolytic Degradation: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.[1]
3. Analysis:
-
Analyze all samples (including a control sample stored under ideal conditions) by a stability-indicating method, such as HPLC with a UV detector or LC-MS, to determine the percentage of degradation and identify the major degradation products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating the potential degradation of this compound.
References
Technical Support Center: Overcoming Solubility Challenges of Benzofuran Derivatives in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with benzofuran derivatives in biological assays. Inconsistent or inaccurate results due to compound precipitation can significantly hinder research progress. This guide offers practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | - Final concentration exceeds the aqueous solubility of the compound.- The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility. | - Perform a serial dilution of the compound in your assay buffer to determine the maximum soluble concentration.- Increase the final DMSO concentration, but ensure it remains within a non-toxic range for your cell line (typically ≤ 0.5%). Always include a vehicle control with the same final DMSO concentration. |
| Cloudiness or precipitate forms in the media over time during incubation. | - Temperature shifts (e.g., from room temperature to 37°C) can decrease solubility.- The compound may be unstable and degrading in the culture medium.- Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds. | - Pre-warm the cell culture media to 37°C before adding the compound.- Assess the compound's stability in the medium over the experiment's duration.- Use a well-buffered medium (e.g., with HEPES) to maintain a stable pH. |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of the stock solution.- Precipitation of the compound at the bottom of the assay plate, leading to a lower effective concentration.- Adsorption of the hydrophobic compound to plasticware. | - Ensure the stock solution is fully dissolved by vortexing and, if necessary, gentle warming or brief sonication.- Visually inspect assay plates for any precipitate before and after the experiment.- Consider using low-adhesion plasticware or including a low concentration of a non-ionic surfactant like Tween 80 (ensure it doesn't interfere with your assay). |
| High background signal or artifacts in the assay. | - The precipitate itself may interfere with the assay readout (e.g., light scattering in absorbance or fluorescence assays).- Microbial contamination can cause turbidity. | - Centrifuge the assay plates before reading to pellet any precipitate.- Examine a sample of the media under a microscope to rule out contamination. |
Frequently Asked Questions (FAQs)
Q1: Why are benzofuran derivatives often poorly soluble in aqueous solutions?
A1: Benzofuran derivatives are heterocyclic compounds that are often hydrophobic in nature, leading to low aqueous solubility. This is a common challenge for many new chemical entities in drug discovery. Their flat, aromatic structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate them.
Q2: What is the maximum recommended final concentration of DMSO in cell-based assays?
A2: For most cell-based assays, the final concentration of dimethyl sulfoxide (DMSO) should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the tolerance can vary between cell lines, so it is best to perform a DMSO tolerance curve for your specific cells.
Q3: My compound is still precipitating even with DMSO. What are other solubilization strategies I can try?
A3: If co-solvents are insufficient, several advanced formulation strategies can be employed:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic compounds, increasing their aqueous solubility.
Q4: How can I determine the solubility of my specific benzofuran derivative?
A4: A simple method to estimate solubility is through a kinetic solubility assay. This involves preparing a high-concentration stock solution in DMSO and then making serial dilutions in your aqueous assay buffer. The highest concentration that remains clear after a defined incubation period (e.g., 2-24 hours) at the experimental temperature is considered the kinetic solubility. For more precise measurements, thermodynamic solubility can be determined using methods like the shake-flask method followed by HPLC analysis.
Quantitative Data on Benzofuran Derivative Solubility
Obtaining precise solubility data for a wide range of benzofuran derivatives can be challenging as it is highly dependent on the specific structure and the solvent system. The following table provides some available data and general guidance.
| Benzofuran Derivative | Solvent System | Solubility | Notes and Recommendations |
| Benzofuran Analog 1 | Aqueous Buffer | 19.7 mg/mL | Solubility can be significantly influenced by minor structural modifications. |
| Benzofuran Analog 2 | Aqueous Buffer | 10.0 mg/mL | - |
| Amiodarone | Water | Very slightly soluble | A widely used antiarrhythmic drug, its low aqueous solubility is a known formulation challenge. |
| Moracin D | - | Poorly soluble in water | Isolated from Morus alba, exhibits various biological activities. |
| Ailanthoidol | - | Poorly soluble in water | A natural benzofuran with antitumor potential. |
| General Benzofuran Derivatives | DMSO | Generally high (10-50 mM) | DMSO is a common and effective solvent for preparing high-concentration stock solutions. |
| General Benzofuran Derivatives | Ethanol | Variable | Can be a useful co-solvent, but final concentrations in assays should be kept low (<0.5%). |
| General Benzofuran Derivatives | Aqueous Buffers (e.g., PBS) | Generally low (<10 µM) | This is often the limiting factor in biological assays. Experimental determination is highly recommended. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Accurately weigh out the benzofuran derivative.
-
Add 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, use gentle warming (e.g., 37°C water bath) or brief sonication. Visually inspect to confirm no particles remain.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Pre-warm your aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the DMSO stock solution into the pre-warmed aqueous medium to achieve the desired final concentrations.
-
Add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Ensure the final DMSO concentration is consistent across all wells and is below the toxic level for your cells.
-
Protocol 2: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the benzofuran derivative in 100% DMSO (e.g., 20 mM).
-
In a 96-well plate, add your aqueous assay buffer.
-
Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is consistent with your planned assays (e.g., 1%).
-
Perform serial dilutions across the plate.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a relevant time period (e.g., 2 hours and 24 hours).
-
Visually inspect each well for signs of precipitation or cloudiness. A plate reader capable of measuring light scattering (nephelometry) can also be used for a more quantitative assessment.
-
The highest concentration that remains clear is the apparent kinetic solubility under these conditions.
Visualizations
Signaling Pathways
Benzofuran derivatives have been shown to modulate various signaling pathways. Below are diagrams of two such pathways, the mTOR and STING pathways, which are implicated in cancer and immunology, respectively.
Caption: Simplified mTOR signaling pathway and the inhibitory action of certain benzofuran derivatives.
Technical Support Center: Optimizing Transamidation of Benzofuran-2-carboxamides
Welcome to the technical support center for the optimization of transamidation procedures for benzofuran-2-carboxamides. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory work.
Troubleshooting Guide
This guide addresses common issues that may arise during the transamidation of benzofuran-2-carboxamides, particularly when using a two-step protocol involving an N-acyl-Boc-carbamate intermediate.
Q1: I am experiencing low or no yield of my final transamidated product. What are the potential causes?
Low or no yield can stem from several factors, primarily related to the two main steps of the procedure: Boc-activation and the subsequent aminolysis.
-
Inefficient Boc-Activation: The formation of the N-acyl-Boc-carbamate intermediate is critical. Incomplete activation of the starting amide will naturally lead to a low yield of the final product.[1][2]
-
Issues with the Amine Nucleophile: The incoming amine may be of poor quality, sterically hindered, or not nucleophilic enough under the reaction conditions.
-
Decomposition: The starting material, intermediate, or product might be unstable under the reaction conditions.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can significantly hinder the reaction.
Q2: My Boc-activation step is showing low conversion to the N-acyl-Boc-carbamate intermediate. How can I improve this?
-
Reagent Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is fresh and has not hydrolyzed. Use a high-purity 4-dimethylaminopyridine (DMAP) catalyst.
-
Anhydrous Conditions: Moisture can hydrolyze Boc₂O. Ensure your solvent (e.g., acetonitrile) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Temperature and Time: The reaction is typically run at 60°C.[1][2] If conversion is low, you can try extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Stoichiometry: Ensure the correct stoichiometry of reagents is used. A common protocol uses 5 equivalents of Boc₂O and 15 mol% of DMAP.[2]
Q3: The aminolysis step is inefficient, leaving unreacted N-acyl-Boc-carbamate. What should I do?
-
Amine Stoichiometry: Typically, 1.5 equivalents of the amine are used.[1][2] For less reactive or volatile amines, a larger excess may be required.
-
Temperature: While this aminolysis often proceeds at mild temperatures (e.g., 60°C) without additional catalysts,[1][2][5] a higher temperature might be necessary for less nucleophilic amines.
-
Solvent: Toluene is a commonly used solvent for this step.[1][2] Ensure it is anhydrous.
-
Steric Hindrance: If the incoming amine or the benzofuran substrate is highly sterically hindered, the reaction may be inherently slow and require more forcing conditions (higher temperature, longer reaction time).[3]
Q4: I am observing significant side product formation. How can I minimize this?
-
Identify the Side Products: If possible, characterize the major side products. This can provide insight into the undesired reaction pathway.
-
Temperature Control: Overheating can lead to decomposition or side reactions. Maintain careful temperature control throughout the process.
-
Purity of Reactants: Impurities in the starting materials or reagents can lead to side reactions. Ensure all components are of high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for transamidation of benzofuran-2-carboxamides?
A highly effective and modular method involves a two-step, one-pot procedure. This strategy first uses an 8-aminoquinoline (8-AQ) amide as a directing group for other synthetic transformations (like C-H arylation). The 8-AQ amide is then activated with Boc₂O and DMAP to form an N-acyl-Boc-carbamate intermediate. This activated intermediate is then treated with a primary or secondary amine to yield the desired benzofuran-2-carboxamide.[2][6] This aminolysis step proceeds efficiently without the need for an additional catalyst.[1][5]
Q2: Do I need a catalyst for the final aminolysis step?
No, a key advantage of the N-acyl-Boc-carbamate intermediate approach is that the aminolysis step generally does not require any additional catalyst or additive.[1][2][5] The Boc-activation makes the amide carbonyl sufficiently electrophilic to react with a range of amine nucleophiles at mild temperatures.
Q3: Can this transamidation procedure be performed as a one-pot reaction?
Yes, this procedure is well-suited for a one-pot setup where the N-acyl-Boc-carbamate is generated and then, without isolation, reacted with the desired amine.[2][6] This improves operational efficiency.
Q4: What range of amines is compatible with this procedure?
This protocol has been shown to be effective with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.[2]
Experimental Protocols & Data
General Two-Step, One-Pot Transamidation Protocol
This protocol is adapted from the work of Oschmann et al. and is designed for the transamidation of C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides.[2]
Step 1: Boc-Activation
-
To a solution of the starting N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) in anhydrous acetonitrile (MeCN), add 4-dimethylaminopyridine (DMAP) (0.15 equiv).
-
Add di-tert-butyl dicarbonate (Boc₂O) (5.0 equiv) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 5 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
After the reaction is complete, remove the solvent under reduced pressure.
Step 2: Aminolysis
-
Dissolve the crude N-acyl-Boc-carbamate intermediate in anhydrous toluene.
-
Add the desired amine (1.5 equiv) to the solution.
-
Heat the reaction mixture to 60°C and stir for the required time (typically 1-16 hours, monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, and purify by standard methods (e.g., silica gel chromatography) to obtain the final benzofuran-2-carboxamide product.
Data Presentation: Transamidation Scope
The following table summarizes the yields obtained for the transamidation of a C3-arylated benzofuran-2-carboxamide with various amines, demonstrating the scope of the reaction.
| Entry | Amine | Time (h) | Yield (%) |
| 1 | Benzylamine | 2 | 86 |
| 2 | (4-Methoxyphenyl)methanamine | 2 | 85 |
| 3 | Cyclohexanamine | 1 | 87 |
| 4 | Pyrrolidine | 1 | 91 |
| 5 | Morpholine | 16 | 89 |
| 6 | Aniline | 16 | 60 |
| 7 | N-Methylaniline | 16 | 75 |
Data sourced from Oschmann, M. et al., Molecules, 2020.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the two-step, one-pot transamidation procedure.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in transamidation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Preventing byproduct formation in the synthesis of 3-methyl-2-aminobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3-methyl-2-aminobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 3-methyl-2-aminobenzoic acid via different synthetic routes.
Route 1: Reduction of 3-Methyl-2-Nitrobenzoic Acid
Question 1: My final product after reduction of 3-methyl-2-nitrobenzoic acid is impure. What are the likely byproducts and how can I avoid them?
Answer: The most common impurity is the unreacted starting material, 3-methyl-2-nitrobenzoic acid, or partially reduced intermediates. Another significant source of impurity can be isomeric byproducts carried over from the synthesis of the starting material.
Troubleshooting Steps:
-
Incomplete Reduction:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) or other catalyst is fresh and active. Catalyst poisoning can halt the reaction.
-
Hydrogen Pressure: For catalytic hydrogenation, maintain adequate and constant hydrogen pressure throughout the reaction. A balloon pressure of hydrogen is often sufficient for lab scale.[1]
-
Reaction Time: Ensure the reaction is run for a sufficient duration. A typical reaction time is around 15 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: Ethyl acetate is a commonly used solvent for this reduction.[1] Ensure it is of appropriate purity.
-
-
Isomeric Impurities:
-
The primary isomeric byproduct from the nitration of 3-methylbenzoic acid is 3-methyl-4-nitrobenzoic acid.[2] This impurity will be carried through the reduction step.
-
Purification of Starting Material: It is crucial to purify the 3-methyl-2-nitrobenzoic acid before the reduction step. Recrystallization from a suitable solvent like ethanol can selectively remove the 4-nitro isomer.[2]
-
-
Purification of Final Product:
Question 2: The yield of my reduction reaction is consistently low. What factors could be contributing to this?
Answer: Low yields can result from several factors including inefficient reaction conditions, loss of product during workup, or competing side reactions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: A patented method describes a high-yield (over 95%) liquid phase catalytic hydrogenation.[4] This involves an initial salification of the 3-nitro-2-methyl benzoic acid, followed by hydrogenation. The post-reaction workup is simplified to filtration and drying after acidification, which can minimize product loss.[4]
-
Catalyst Loading: Ensure the correct catalyst loading. For the reduction of 2 g of 2-methyl-3-nitrobenzoic acid, 0.10 g of 5% Pd/C has been used effectively.[1]
-
Workup Procedure: During the workup, ensure the pH is adjusted correctly to precipitate the product completely. A pH of 5.4 has been reported to be optimal for product precipitation.[4]
Route 2: Ammoniation of 3-Methyl-2-Chlorobenzoic Acid
Question 3: I am attempting the synthesis via ammoniation of 3-methyl-2-chlorobenzoic acid and observing low conversion. How can I improve the reaction efficiency?
Answer: Low conversion in this nucleophilic aromatic substitution reaction can be due to reaction conditions, catalyst deactivation, or insufficient temperature.
Troubleshooting Steps:
-
Catalyst and Base: This reaction typically requires a copper catalyst (e.g., cuprous chloride) and a base (e.g., sodium carbonate).[3] Ensure these are added in the correct proportions.
-
Temperature: The reaction requires elevated temperatures, typically in the range of 120-150°C.[3] Ensure your reaction setup can safely reach and maintain this temperature.
-
Solvent: A high-boiling polar aprotic solvent like DMSO (dimethyl sulfoxide) is often used.[3]
-
Ammoniating Agent: Ensure the ammoniating agent (e.g., ammonia gas) is delivered effectively to the reaction mixture. The molar ratio of the reactants is crucial for driving the reaction to completion.[3]
Route 3: Hofmann Rearrangement of 3-Methylphthalimide
Question 4: The Hofmann rearrangement of 3-methylphthalimide is giving me a mixture of products. What are the potential byproducts and how can I promote the formation of 3-methyl-2-aminobenzoic acid?
Answer: The Hofmann rearrangement of a primary amide can be sensitive to reaction conditions. Traditional methods using bromine and sodium hydroxide can lead to unwanted byproducts.[5][6] The intermediate isocyanate can react with water to form the desired amine and carbon dioxide, but other side reactions are possible.[7]
Troubleshooting Steps:
-
Alternative Reagents: To minimize byproducts, consider using alternative reagents to the classic Br₂/NaOH system. Reagents such as N-bromosuccinimide (NBS) or hypervalent iodine reagents have been used to promote Hofmann rearrangements under milder conditions.[5][6][8]
-
Electrooxidative Method: A more recent, greener approach is the electrooxidative Hofmann rearrangement. This method can provide moderate to good yields and avoids the use of harsh chemical oxidants.[5][6]
-
Reaction Conditions: Carefully control the temperature and stoichiometry of the reagents. The formation of the intermediate N-bromoamide and its subsequent rearrangement are key steps that can be influenced by these parameters.[7]
-
Hydrolysis of Isocyanate: The final step is the hydrolysis of the intermediate isocyanate. Ensure complete hydrolysis to the primary amine without polymerization or other side reactions of the isocyanate.
Data Presentation
Table 1: Comparison of Synthetic Routes for 3-Methyl-2-Aminobenzoic Acid
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Byproducts/Impurities |
| Reduction | 3-Methyl-2-nitrobenzoic acid | Pd/C, H₂ | 90-95%[1][4] | Incomplete reduction products, 3-methyl-4-aminobenzoic acid |
| Ammoniation | 3-Methyl-2-chlorobenzoic acid | CuCl, Na₂CO₃, NH₃ | 88.6-90.3%[3] | Unreacted starting material |
| Hofmann Rearrangement | 3-Methylphthalimide | Br₂, NaOH (classic) or alternative reagents | Moderate to good[5][6] | Products from side reactions of the isocyanate intermediate |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2-Aminobenzoic Acid via Reduction of 3-Methyl-2-Nitrobenzoic Acid
This protocol is adapted from the Journal of Molecular Structure, 2013, vol. 1049, p. 78 - 89.[1]
-
Dissolve 2 g (12.12 mmol) of 2-methyl-3-nitrobenzoic acid in ethyl acetate in a two-neck round-bottom flask.
-
Add 0.10 g of 5% Palladium on carbon (Pd/C) to the solution.
-
Stir the reaction mixture for 15 hours under a hydrogen atmosphere (balloon pressure).
-
Upon completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel 60-120 mesh) using a mixture of dichloromethane and ethanol (99.5:0.5 v/v) as the eluent to yield pure 3-methyl-2-aminobenzoic acid as a white solid.
Protocol 2: Synthesis of 3-Methyl-2-Aminobenzoic Acid via Ammoniation of 3-Methyl-2-Chlorobenzoic Acid
This protocol is adapted from patent CN111732520A.[3]
-
Add 200 g of 3-methyl-2-chlorobenzoic acid and 150 g of DMSO to a reaction vessel.
-
Add 0.5 g of cuprous chloride and 1.5 g of sodium carbonate as catalysts.
-
Heat the mixture to 130°C and introduce approximately 22 g of ammonia gas.
-
Increase the temperature to 150°C and maintain for 4 hours.
-
After the reaction is complete, remove the DMSO by rectification under reduced pressure.
-
Wash the residue with water and recrystallize from methanol to obtain the final product.
Visualizations
Caption: Experimental workflows for the synthesis of 3-methyl-2-aminobenzoic acid.
Caption: Troubleshooting flowchart for impurities in the reduction synthesis route.
References
- 1. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]
- 3. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 4. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 5. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
Validation & Comparative
Comparative analysis of synthesis methods for Methyl 3-amino-2-benzo[b]furancarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for Methyl 3-amino-2-benzo[b]furancarboxylate, a key intermediate in the development of various pharmacologically active compounds. The following sections detail prominent synthetic routes, offering a side-by-side comparison of their reaction parameters and yields. Detailed experimental protocols and a visual representation of the general synthetic workflow are also provided to aid in laboratory application.
Comparative Analysis of Synthesis Methods
The synthesis of this compound and its analogs, such as the corresponding ethyl ester, is most commonly achieved through a base-catalyzed intramolecular cyclization. This approach is favored for its efficiency and the ready availability of starting materials. An alternative strategy involves a multi-step process commencing with a different precursor, offering a distinct pathway to the target molecule. A summary of these methods is presented below.
| Method | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Yield (%) |
| Method 1: Base-Catalyzed Cyclization | 2-Hydroxybenzonitrile, Methyl Bromoacetate | Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF) | Reflux | High |
| Method 2: Cesium Carbonate-Mediated Synthesis | 2-Hydroxybenzonitrile, 2-Bromoacetophenone (for 2-aroyl analog) | Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF) | Room Temperature, 10-20 minutes | Good to Excellent |
Experimental Protocols
Method 1: Base-Catalyzed One-Pot Tandem Cyclization
This method describes the synthesis of the ethyl ester analog, which is readily adaptable for the synthesis of the methyl ester by substituting ethyl bromoacetate with methyl bromoacetate.
Reaction: Condensation of 2-hydroxybenzonitrile derivatives with ethyl bromoacetate in the presence of potassium carbonate.[1]
Procedure:
-
To a solution of the respective 2-hydroxybenzonitrile (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).
-
To this mixture, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 3-aminobenzo[b]furan-2-carboxylate.
This one-pot tandem cyclization method is noted for its high yields.[1]
Method 2: Cesium Carbonate-Mediated Synthesis of 2-Aroyl-3-aminobenzofurans
While this method yields a 2-aroyl substituted benzofuran, it represents an efficient and rapid alternative cyclization strategy at room temperature.[2]
Reaction: Reaction of 2-hydroxybenzonitriles and 2-bromoacetophenones mediated by cesium carbonate.[2]
Procedure:
-
In a round-bottom flask, combine 2-hydroxybenzonitrile (1 equivalent), 2-bromoacetophenone (1 equivalent), and cesium carbonate (Cs₂CO₃, 2 equivalents) in dimethylformamide (DMF).
-
Stir the mixture at room temperature for 10-20 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice water.
-
Collect the resulting solid precipitate by filtration and wash with cold water to yield the 3-amino-2-aroyl benzofuran derivative.[2]
This method is highlighted for its good to excellent yields and very short reaction times.[2]
Synthesis Workflow and Logic Diagrams
The following diagrams illustrate the general synthetic pathway and the logical relationship of the key steps in the synthesis of alkyl 3-amino-2-benzo[b]furancarboxylate.
Caption: General workflow for the base-catalyzed synthesis.
Caption: Logical steps from reactants to product.
References
A Comparative Analysis of the Biological Activity of Methyl 3-amino-2-benzo[b]furancarboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Among these, aminobenzofuran carboxylates are of particular interest due to their potential as scaffolds for novel therapeutic agents. This guide provides a comparative overview of the biological activity of Methyl 3-amino-2-benzo[b]furancarboxylate and its isomers, drawing upon available experimental data to elucidate structure-activity relationships (SAR).
This guide synthesizes findings from multiple studies to present a comparative analysis of their potential anticancer and antimicrobial activities.
Anticancer Activity
Benzofuran derivatives have shown significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the benzofuran core.
Quantitative Data on Anticancer Activity of Benzofuran Derivatives
While specific data for this compound is scarce, studies on related compounds provide valuable SAR insights. The following table summarizes the anticancer activities of various substituted benzofuran derivatives.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3-Methyl-benzofuran-2-carboxylic acid amide | A549 (Lung) | 0.858 | [1] |
| Compound 2 | 3-Methyl-benzofuran-2-carboxylic acid amide | MCF7 (Breast) | 2.07 | [1] |
| Compound 3 | 3-(Morpholinomethyl)benzofuran | A549 (Lung) | 1.52 | [4] |
| Compound 4 | 3-(Morpholinomethyl)benzofuran | NCI-H23 (Lung) | 0.49 | [4] |
| Compound 5 | Brominated 3-methyl-1-benzofuran-2-yl)ethan-1-one | K562 (Leukemia) | 3.83 | [2] |
| Compound 6 | Halogenated Benzofuran | K562 (Leukemia) | 5 | [5] |
| Compound 7 | Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | [5] |
| Compound 8 | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate) | Potent (low µM) | [6] |
Key Observations on Anticancer SAR:
-
Substitution at Position 3: The presence of a substituent at the 3-position of the benzofuran ring appears to be crucial for anticancer activity. For instance, 3-methyl and 3-(morpholinomethyl) derivatives show potent activity against lung cancer cell lines.[1][4]
-
Carboxamide Moiety: Amide derivatives of benzofuran-2-carboxylic acid have demonstrated significant cytotoxicity.[1][6] The nature of the amine in the amide linkage can greatly influence the potency.
-
Halogenation: The introduction of halogens, particularly bromine, can enhance cytotoxic effects.[2][5] The position of the halogen is a critical determinant of its biological activity.[5]
Based on these general trends, it can be hypothesized that both this compound and its 2-amino-3-carboxylate isomer would likely exhibit some level of anticancer activity. The precise potency would be dependent on the specific cancer cell line and the steric and electronic effects of the substituent arrangement.
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Viability: [1]
-
Cell Seeding: Cancer cells (e.g., A549, MCF7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualization of a Hypothetical Anticancer Mechanism
Many anticancer agents, including some benzofuran derivatives, are known to induce apoptosis (programmed cell death) in cancer cells. A common pathway involved is the caspase-dependent apoptotic pathway.
Caption: Hypothetical caspase-dependent apoptotic pathway induced by a benzofuran derivative.
Antimicrobial Activity
Certain aminobenzofuran derivatives have also been investigated for their antimicrobial properties. The structure of the benzofuran scaffold and its substituents play a significant role in determining the spectrum and potency of antimicrobial action.
Quantitative Data on Antimicrobial Activity of Benzofuran Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for some benzofuran derivatives against various microbial strains.
| Compound | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 9 | Brominated Benzofuran | S. aureus | - | [7] |
| Compound 10 | Brominated Benzofuran | C. albicans | Very Strong | [7] |
| Compound 11 | Benzofuran derivative | S. typhimurium | 12.5 | [6] |
| Compound 12 | Benzofuran derivative | E. coli | 25 | [6] |
| Compound 13 | Benzofuran derivative | S. aureus | 12.5 | [6] |
| Compound 14 | Brominated 3-methyl-1-benzofuran-2-yl)ethan-1-one | Gram-positive strains | 16-64 | [2] |
Key Observations on Antimicrobial SAR:
-
Gram-Positive vs. Gram-Negative: Some benzofuran derivatives show selective activity against Gram-positive bacteria.[2]
-
Substitution Effects: The presence and nature of substituents can significantly impact the antimicrobial spectrum and potency. For example, certain brominated derivatives exhibit strong activity against Staphylococcus aureus and Candida albicans.[7]
Given the data, it is plausible that this compound and its isomers could possess antimicrobial activity, particularly against Gram-positive bacteria and fungi. The specific arrangement of the functional groups would likely influence their efficacy.
Experimental Protocols: Antimicrobial Activity Assessment
Broth Microdilution Method for MIC Determination: [6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of benzofuran isomers.
Caption: General workflow for synthesis and biological evaluation of benzofuran isomers.
Conclusion
While a definitive head-to-head comparison of the biological activity of this compound with its isomers is not currently available, the existing literature on related benzofuran derivatives provides a strong foundation for understanding their potential. The position of the amino and carboxylate groups is expected to significantly influence their anticancer and antimicrobial properties. Future research involving the direct comparative evaluation of these specific isomers is warranted to fully elucidate their therapeutic potential and guide the rational design of new, more effective benzofuran-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Aminofuran-2-carboxylate Esters: Alternative Reagents and Methodologies
For researchers and professionals in drug development and organic synthesis, the 3-aminofuran-2-carboxylate scaffold is a valuable building block for a variety of biologically active molecules. The efficient construction of this heterocyclic system is therefore of significant interest. This guide provides a detailed comparison of two prominent methods for the synthesis of 3-aminofuran-2-carboxylate esters, offering insights into their respective advantages, substrate scope, and reaction conditions.
Method 1: Mitsunobu Reaction of α-Cyanoketones with Ethyl Glyoxylate
A well-established route to 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions, followed by a base-mediated cyclization. This method, detailed by Redman and colleagues, offers a reliable pathway with generally good yields. The reaction can be performed as a two-step process or a more streamlined one-pot procedure.
The reaction proceeds via the O-alkylation of the enolized α-cyanoketone with ethyl glyoxylate to form a vinyl ether intermediate. Subsequent treatment with a base, such as sodium hydride, facilitates an intramolecular Thorpe-Ziegler type cyclization to afford the desired 3-aminofuran-2-carboxylate ester.
Experimental Workflow: Mitsunobu-Based Synthesis
Caption: Workflow for the Mitsunobu-based synthesis of 3-aminofuran-2-carboxylate esters.
Method 2: Atom-Economical Synthesis from Alkynenitriles and Ethyl Glycolate
A more recent and atom-economical approach utilizes the reaction of alkynenitriles with ethyl glycolate. This method, reported by Goswami and co-workers, proceeds via a conjugate addition of the alcohol to the activated alkyne, followed by a modified Thorpe-Ziegler cyclization. This strategy avoids the use of stoichiometric phosphine and azodicarboxylate reagents, which can simplify purification.
The reaction is typically promoted by a base and involves the addition of the hydroxyl group of ethyl glycolate across the carbon-carbon triple bond of the alkynenitrile. The resulting intermediate then undergoes intramolecular cyclization to yield the 3-aminofuran product.
Experimental Workflow: Alkynenitrile-Based Synthesis
Caption: Workflow for the alkynenitrile-based synthesis of 3-aminofuran-2-carboxylate esters.
Performance Comparison
The choice of synthetic route will often depend on the desired substrate scope, reagent availability, and scalability. The following table summarizes the key performance indicators for both methods based on published data.
| Parameter | Mitsunobu-Based Synthesis (Redman et al.) | Alkynenitrile-Based Synthesis (Goswami et al.) |
| Starting Materials | α-Cyanoketones, Ethyl Glyoxylate | Alkynenitriles, Ethyl Glycolate |
| Key Reagents | PPh₃, DEAD or DIAD, NaH | Base (e.g., K₂CO₃, DBU) |
| Reaction Conditions | Room temperature for Mitsunobu step, then base | Typically elevated temperatures (e.g., 80-100 °C) |
| Yields | Generally good to excellent (up to 95%) | Moderate to good (up to 85%) |
| Substrate Scope | Broad for 5-alkyl and 5-aryl substituted furans | Demonstrated for a range of aryl and heteroaryl alkynenitriles |
| Advantages | Well-established, high yields, one-pot option | Atom-economical, avoids phosphine byproducts |
| Disadvantages | Use of stoichiometric phosphine and azodicarboxylate | May require higher temperatures, yields can be variable |
Experimental Protocols
Method 1: One-Pot Synthesis via Mitsunobu Reaction
Materials:
-
α-Cyanoketone (1.0 equiv)
-
Ethyl glyoxylate (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the α-cyanoketone, ethyl glyoxylate, and triphenylphosphine in anhydrous THF at 0 °C, add DIAD dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the mixture to 0 °C and carefully add sodium hydride portionwise.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the intermediate.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Synthesis from Alkynenitriles
Materials:
-
Alkynenitrile (1.0 equiv)
-
Ethyl glycolate (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the alkynenitrile in DMF, add ethyl glycolate and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 3-aminofuran-2-carboxylate ester.
Conclusion
Both the Mitsunobu-based and the alkynenitrile-based methods provide effective entries to the 3-aminofuran-2-carboxylate system. The Mitsunobu approach is a robust and high-yielding method, particularly for 5-alkyl and 5-aryl substituted derivatives, with the added flexibility of a one-pot procedure. The alkynenitrile route offers a more atom-economical alternative that avoids the use of stoichiometric phosphorus and azodicarboxylate reagents, which can be advantageous for large-scale synthesis and purification, although it may require optimization of reaction conditions to achieve high yields. The choice between these methods will ultimately be guided by the specific synthetic goals, available starting materials, and desired scale of the reaction.
Unraveling the Bioactivity of C3-Substituted Benzofurans: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of C3-substituted benzofuran derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents based on the versatile benzofuran scaffold.
The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1] Strategic substitution at the C3 position of the benzofuran ring has been a focal point of medicinal chemistry efforts to modulate the biological profile of these compounds. This guide synthesizes data from multiple studies to offer a clear comparison of how different C3-substituents impact anticancer and antimicrobial efficacy.
Comparative Anticancer Activity of C3-Substituted Benzofurans
The development of novel anticancer agents is a critical area of research. Benzofuran derivatives have shown considerable promise, with substitutions at the C3 position playing a key role in their cytotoxic effects against various cancer cell lines.[2][3] The following table summarizes the in vitro anticancer activity (IC50 values) of representative C3-substituted benzofurans.
| Compound ID | C3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 8aa | 5-Fluoro-1H-indol-3-yl | PC9 (Non-small-cell lung) | 0.32 ± 0.05 | [4] |
| A549 (Non-small-cell lung) | 0.89 ± 0.10 | [4] | ||
| 8e | 5-Bromo-1H-indol-3-yl | PC9 (Non-small-cell lung) | - | [4] |
| 28g | 4-Fluorobenzamide | MDA-MB-231 (Breast) | 3.01 | [3] |
| HCT-116 (Colon) | 5.20 | [3] | ||
| HT-29 (Colon) | 9.13 | [3] | ||
| 14c | 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl | HCT116 (Colon) | 3.27 | [3] |
| 32a | 4-Methylthiazol-2-yl-amino | HepG2 (Liver) | 8.49 | [3] |
| HeLa (Cervical) | 6.55 | [3] | ||
| MCF-7 (Breast) | 4.0 | [3] | ||
| PC3 (Prostate) | 8.99 | [3] | ||
| 23a | Isatin-3-carbohydrazide | SW-620 (Colorectal) | 8.7 | [3] |
| 23d | 5-Fluoroisatin-3-carbohydrazide | SW-620 (Colorectal) | 6.5 | [3] |
Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Aryl and Heteroaryl Substituents: The introduction of aryl and heteroaryl moieties at the C3 position, such as indole and substituted benzamides, has proven to be a successful strategy for enhancing anticancer activity. For instance, the benzofuran-indole hybrid 8aa demonstrated potent cytotoxicity against non-small-cell lung cancer cell lines.[4]
-
Hybrid Molecules: The concept of molecular hybridization, where the benzofuran scaffold is linked to other pharmacologically active motifs like oxadiazole, thiazole, and isatin, has yielded compounds with significant cytotoxic potential.[3]
-
Influence of Halogenation: Halogen atoms, such as fluorine and bromine, on the C3-substituent can significantly impact potency. Compound 28g with a 4-fluorobenzamide group and 14c with a 4-bromophenyl-oxadiazole moiety exhibited notable activity.[3]
Comparative Antimicrobial Activity of C3-Substituted Benzofurans
With the rise of antimicrobial resistance, the discovery of new antibacterial agents is a global health priority. C3-substituted benzofurans have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens.[5][6] The table below presents the minimum inhibitory concentration (MIC) values for selected C3-substituted benzofuran derivatives.
| Compound ID | C3-Substituent | Bacterial Strain | MIC80 (µg/mL) | Reference |
| 7e | 2-Hydroxyphenyl-α,β-unsaturated ketone | E. coli | 0.78 | [7] |
| S. aureus | 0.78 | [7] | ||
| B. subtilis | 0.78 | [7] | ||
| MRSA | 1.56 | [7] | ||
| 7d | 3-Hydroxyphenyl-α,β-unsaturated ketone | E. coli | 1.56 | [7] |
| S. aureus | 1.56 | [7] | ||
| B. subtilis | 1.56 | [7] | ||
| MRSA | 1.56 | [7] | ||
| 7c | 4-Hydroxyphenyl-α,β-unsaturated ketone | E. coli | 1.56 | [7] |
| S. aureus | 1.56 | [7] | ||
| B. subtilis | 1.56 | [7] | ||
| - | Aryl methanone | E. coli | 0.39-3.12 | [8][9] |
| S. aureus | 0.39-3.12 | [8][9] | ||
| MRSA | 0.39-3.12 | [8][9] | ||
| B. subtilis | 0.39-3.12 | [8][9] | ||
| 19 | 1-(Thiazol-2-yl)pyrazoline | Gram-negative bacteria | - | [1] |
| Gram-positive bacteria | - | [1] |
Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
α,β-Unsaturated Ketone Linker: The presence of an α,β-unsaturated ketone linker at the C3 position appears to be crucial for antibacterial activity. The position of substituents on the appended aryl ring, particularly hydroxyl groups, influences the potency and spectrum of activity.[7]
-
Hydrophobicity: Hydrophobic benzofuran analogs with aryl substituents at the C3 position linked through a methanone group have demonstrated favorable antibacterial activities.[8][9]
-
Heterocyclic Substituents: The incorporation of heterocyclic rings like thiazolyl-pyrazoline at the C3 position can lead to potent antimicrobial agents.[1]
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: The C3-substituted benzofuran derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve final concentrations typically ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. The culture medium in the wells is replaced with the medium containing the test compounds. Control wells include untreated cells (vehicle control) and cells treated with a standard anticancer drug (e.g., Doxorubicin).[11]
-
Incubation: The plates are incubated for 48 or 72 hours.[11]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[11]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration using non-linear regression analysis.[11]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium overnight. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a cation-adjusted Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
Controls: A positive control (broth with inoculum but no compound) and a negative control (broth only) are included on each plate. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a reference.[13]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
The anticancer effects of benzofuran derivatives are often attributed to their interaction with specific cellular targets and signaling pathways. Some derivatives have been found to inhibit tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Others have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways, or the mTOR signaling pathway.[14][15]
Conclusion
The C3 position of the benzofuran scaffold is a critical site for chemical modification to tune the biological activity of this versatile heterocycle. The data presented in this guide highlights that a variety of substituents, ranging from simple aryl groups to complex heterocyclic systems and hybrid molecules, can be installed at this position to generate potent anticancer and antimicrobial agents. The structure-activity relationships discussed herein provide a valuable framework for the future design of C3-substituted benzofuran derivatives with improved therapeutic profiles. Further investigations into the precise molecular targets and mechanisms of action will continue to drive the development of this promising class of compounds.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells [mdpi.com]
- 5. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jopcr.com [jopcr.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Copper and Palladium Catalysts in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzofurans, a core scaffold in numerous pharmaceuticals and biologically active compounds, has been significantly advanced through the use of transition metal catalysis. Among the most prominent catalysts are copper and palladium complexes, each offering distinct advantages and disadvantages in terms of cost, reactivity, and substrate scope. This guide provides an objective, data-driven comparison of copper and palladium catalysts in benzofuran synthesis to aid researchers in selecting the optimal catalytic system for their specific needs.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following tables summarize the performance of representative copper and palladium-catalyzed systems for the synthesis of 2-arylbenzofurans from o-iodophenols and aryl acetylenes. This common synthetic route provides a basis for direct comparison.
Table 1: Copper-Catalyzed Synthesis of 2-Arylbenzofurans
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | [Cu(phen)(PPh₃)₂]NO₃ (5) | Cs₂CO₃ | Toluene | 110 | 24 | 2-Phenylbenzofuran | 95 |
| 2 | CuI (10) | K₃PO₄ | DMF | 120 | 12 | 2-(p-tolyl)benzofuran | 88 |
| 3 | CuBr (10) | Cs₂CO₃ | DMSO | 90 | 12 | 2-(m-tolyl)benzofuran | 85 |
| 4 | CuCl (5) | K₂CO₃ | Dioxane | 100 | 24 | 2-(p-methoxyphenyl)benzofuran | 92 |
Table 2: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 2-Phenylbenzofuran | 91 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 100 | 12 | 2-(p-tolyl)benzofuran | 94 |
| 3 | [Pd(η³-C₃H₅)Cl]₂ (1) | (t-Bu)₃P (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 2-(m-tolyl)benzofuran | 92 |
| 4 | Pd/C (10) | CuI (5) | Et₃N | Water | 80 | 3 | 2-(p-methoxyphenyl)benzofuran | 85 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Copper-Catalyzed Synthesis of 2-Phenylbenzofuran[1]
Materials:
-
o-Iodophenol (2.00 mmol)
-
Phenylacetylene (2.00 mmol)
-
[Cu(phen)(PPh₃)₂]NO₃ (0.10 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (4.00 mmol)
-
Toluene (5.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, [Cu(phen)(PPh₃)₂]NO₃, Cs₂CO₃, and a magnetic stir bar are added.
-
The tube is evacuated and backfilled with argon three times.
-
Toluene, o-iodophenol, and phenylacetylene are added via syringe.
-
The reaction mixture is stirred at 110 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-phenylbenzofuran.
Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran (Sonogashira Coupling/Cyclization)[2]
Materials:
-
o-Iodophenol (0.50 mmol)
-
Phenylacetylene (0.60 mmol)
-
PdCl₂(PPh₃)₂ (0.01 mmol, 2.0 mol%)
-
Copper(I) Iodide (CuI) (0.01 mmol, 2.0 mol%)
-
Potassium Phosphate (K₃PO₄) (1.00 mmol)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
Procedure:
-
To a Schlenk tube, add the o-iodophenol, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add DMSO and the phenylacetylene via syringe.
-
The reaction mixture is stirred at 80-100 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized catalytic cycles and experimental workflows for copper and palladium-catalyzed benzofuran synthesis.
Caption: Workflow and proposed mechanism for copper-catalyzed benzofuran synthesis.
Caption: Workflow and proposed mechanism for palladium-catalyzed benzofuran synthesis.
Comparative Discussion
Copper Catalysts:
-
Advantages: Copper catalysts are significantly more cost-effective and earth-abundant compared to palladium.[1] This makes them highly attractive for large-scale industrial synthesis. Many copper-catalyzed reactions can be performed under ligand-free conditions, simplifying the reaction setup and purification.
-
Disadvantages: Copper-catalyzed reactions often require higher catalyst loadings and higher reaction temperatures compared to their palladium counterparts. The reaction times can also be longer. While effective, the scope of copper catalysts can sometimes be more limited than palladium systems.
Palladium Catalysts:
-
Advantages: Palladium catalysts are highly efficient, often requiring very low catalyst loadings (down to ppm levels in some cases).[2] They generally exhibit a broader substrate scope and functional group tolerance. Palladium-catalyzed reactions, such as the Sonogashira coupling, are well-established and highly reliable for the formation of C-C bonds.[3]
-
Disadvantages: The primary drawback of palladium is its high cost and low abundance. The need for often complex and expensive phosphine ligands can further increase the overall cost of the synthesis. Residual palladium in the final product is a significant concern in the pharmaceutical industry, necessitating stringent purification methods.
Palladium-Copper Co-catalysis:
-
The combination of palladium and copper, particularly in the Sonogashira coupling, leverages the strengths of both metals.[3] Palladium facilitates the oxidative addition of the aryl halide, while copper acts as a co-catalyst to activate the terminal alkyne. This synergistic effect often leads to high yields under milder conditions than either metal could achieve alone.
Conclusion
The choice between copper and palladium catalysts for benzofuran synthesis is a trade-off between cost, efficiency, and scalability. For large-scale, cost-sensitive applications, copper catalysis presents a compelling and "greener" alternative. For laboratory-scale synthesis, where high efficiency, broad substrate scope, and rapid reaction times are paramount, palladium catalysts, particularly in combination with copper co-catalysts, remain the gold standard. The development of more active and stable copper catalysts and more cost-effective and recyclable palladium systems continues to be an active area of research, promising even more efficient and sustainable routes to this important class of heterocyclic compounds.
References
A Comparative Guide to Analytical Methods for the Characterization of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of key analytical methods for the characterization of benzofuran derivatives, compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The selection of an appropriate analytical technique is critical for accurate quantification, structural elucidation, and quality control. This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental data to aid in methodological selection.
Overview of Analytical Techniques
The characterization of benzofuran derivatives relies on a suite of analytical techniques, each with distinct advantages and limitations. Chromatographic methods such as HPLC and GC-MS are staples for separation and quantification, while spectroscopic methods like NMR and UV-Vis provide invaluable information on molecular structure and concentration.
-
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for a wide array of benzofuran derivatives. Coupled with a UV detector, it provides excellent quantitative performance.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass-to-charge ratio, ideal for volatile and thermally stable benzofuran derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for the elucidation of molecular structure, providing detailed information about the chemical environment of individual atoms within a molecule. Quantitative NMR (qNMR) can also be used for accurate concentration determination.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy is a simple, cost-effective method for the quantification of compounds that possess a UV-Vis chromophore, which is characteristic of the benzofuran ring system.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by its quantitative performance characteristics. The following tables summarize key validation parameters for the analysis of representative benzofuran derivatives using HPLC-UV, GC-MS, ¹H-qNMR, and UV-Vis.
Table 1: Linearity and Range
| Validation Parameter | HPLC-UV | GC-MS | ¹H-qNMR | UV-Vis |
| Linearity Range | 0.5 - 100 µg/mL[1] | 0.05 - 50 µg/mL[1] | 0.1 - 60 mM[2] | 1 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | >0.999[3] | ≥0.999 | >0.999 | >0.995[1] |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) | ¹H-qNMR (%) | UV-Vis (%) |
| Low | 99.2 ± 1.5 | 101.5 ± 2.1 | Typically 98-102 | 95.2 - 104.5[1] |
| Medium | 100.5 ± 1.1 | 99.8 ± 1.8 | Typically 98-102 | 95.2 - 104.5[1] |
| High | 99.8 ± 1.3 | 100.2 ± 1.5 | Typically 98-102 | 95.2 - 104.5[1] |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) | ¹H-qNMR (%RSD) | UV-Vis (%RSD) |
| Intraday | < 1.0 | < 2.0 | < 1.0 | < 2.5[1] |
| Interday | < 1.5 | < 2.5 | < 2.0 | < 3.0 |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV | GC-MS | ¹H-qNMR | UV-Vis |
| LOD | 0.05 µg/mL[3] | 0.01 µg/mL | ~10 µM[4] | ~0.1 µg/mL |
| LOQ | 0.15 µg/mL[3] | 0.05 µg/mL | ~30 µM | ~0.3 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the analysis of benzofuran derivatives.
HPLC-UV Method for 2-(2-thienyl)benzofuran
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 2-(2-thienyl)benzofuran is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase. Pharmaceutical formulations are accurately weighed, dissolved in a suitable solvent like acetonitrile, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter before injection.[3]
GC-MS Method for Benzofuran Derivatives
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C (splitless mode).
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-400.
-
-
Sample Preparation: Samples are dissolved in a volatile organic solvent such as dichloromethane or methanol. Stock solutions are prepared and diluted to the desired concentration range for calibration.
¹H-qNMR for Purity Assessment of a Benzofuran Derivative
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the benzofuran derivative and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Quantification:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the benzofuran derivative using the integral values, molar masses, and weights of the analyte and the internal standard.
-
UV-Vis Spectrophotometric Method for 3-Benzylidene-2-benzofuran-1-one
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[1]
-
Solvent: Acetonitrile.[1]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm. The λmax for 3-Benzylidene-2-benzofuran-1-one is found to be 320 nm.[1]
-
Standard Preparation: A stock solution (e.g., 100 µg/mL) of the benzofuran derivative is prepared in the solvent.[1] Calibration standards are prepared by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).[1]
-
Sample Measurement: The absorbance of the sample solution is measured at the λmax against a solvent blank. The concentration is determined from the calibration curve.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the biological context of benzofuran derivatives can aid in understanding and implementation.
Analytical Workflow Comparison
The following diagram illustrates a generalized workflow for the four analytical techniques discussed.
Caption: Generalized workflows for HPLC, GC-MS, NMR, and UV-Vis analysis.
Signaling Pathways Inhibited by Benzofuran Derivatives
Benzofuran derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
The NF-κB pathway is a crucial regulator of the inflammatory response. Some benzofuran derivatives have been found to inhibit this pathway, often by targeting the IκB kinase (IKK) complex.[5][6]
Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain benzofuran derivatives can inhibit this pathway, for example, by interfering with the Raf-MEK-ERK cascade.[7]
Caption: Inhibition of the MAPK/ERK pathway by benzofuran derivatives.
The mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and proliferation. Several benzofuran derivatives have been identified as inhibitors of mTOR, making them promising candidates for cancer therapy.[8][9][10][11][12]
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Conclusion
The selection of an analytical method for the characterization of benzofuran derivatives should be based on the specific research question. HPLC and GC-MS are superior for quantification, offering high sensitivity, accuracy, and precision. NMR spectroscopy is indispensable for unambiguous structure elucidation and can be a powerful tool for quantification when properly validated. UV-Vis spectroscopy provides a simple and rapid method for concentration determination, particularly in routine analysis and high-throughput screening. This guide provides a framework for researchers to make informed decisions on the most appropriate analytical strategies for their work with this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Methyl 3-amino-2-benzo[b]furancarboxylate Analogs: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of methyl 3-amino-2-benzo[b]furancarboxylate analogs and related benzofuran derivatives as potential anticancer agents. While a direct comparison of a single series of this compound analogs across both in vitro and in vivo settings is not extensively documented in publicly available literature, this guide synthesizes data from studies on structurally similar and relevant benzofuran compounds to provide a comprehensive overview of their therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives, which are structurally related to the target compounds, and the in vivo efficacy of a representative benzofuran piperazine derivative.
Table 1: In Vitro Cytotoxicity of Halogenated Methyl Benzofuran-3-Carboxylate Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 7 (Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung Carcinoma) | 6.3 ± 2.5 |
| HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | |
| Compound 8 (Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung Carcinoma) | 3.5 ± 0.6 |
| HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | |
| SW620 (Colorectal Adenocarcinoma) | 10.8 ± 0.9 |
Data extracted from a study on the anticancer potential of halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.
Table 2: In Vivo Antitumor Efficacy of a Benzofuran Piperazine Derivative in an MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) at Day 21 |
| Vehicle Control | - | 0 |
| Derivative 1.19 | 50 | 58.7 |
| Doxorubicin (Standard) | 5 | 72.4 |
Quantitative data from a study on the synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, SW620) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Female BALB/c nude mice (6-8 weeks old) are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-231) in Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Administration: The mice are randomly assigned to treatment and control groups. The benzofuran derivative is administered intraperitoneally (i.p.) at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as histopathology.
Mechanistic Insights and Signaling Pathways
Benzofuran derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest. Some derivatives have also been identified as inhibitors of tubulin polymerization and key signaling pathways like mTOR and HIF-1α.
Apoptosis Induction and ROS Generation
The following diagram illustrates a generalized workflow for assessing the pro-apoptotic and pro-oxidative effects of benzofuran analogs.
Caption: Workflow for investigating the in vitro anticancer mechanisms of benzofuran analogs.
Potential Signaling Pathway Inhibition
While the precise signaling pathways for this compound analogs are not fully elucidated, related benzofuran compounds have been shown to interfere with critical cancer-related pathways. The diagram below depicts a simplified representation of the mTOR signaling pathway, a potential target for some benzofuran derivatives.
Caption: Simplified mTOR signaling pathway, a potential target for benzofuran anticancer agents.
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Benzofuran Derivatives
A deep dive into the in-silico evaluation of benzofuran derivatives against key therapeutic targets reveals their significant potential in drug discovery. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.
Benzofuran, a heterocyclic compound, and its derivatives have garnered substantial attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Molecular docking studies have become an indispensable tool in elucidating the binding mechanisms of these derivatives with various therapeutic targets, thereby accelerating the identification of promising drug candidates.[3][4][5][6] This comparison guide synthesizes findings from multiple studies to present a clear overview of the docking performance of benzofuran derivatives against prominent therapeutic targets.
Comparative Docking Performance of Benzofuran Derivatives
The efficacy of benzofuran derivatives as potential therapeutic agents is often evaluated by their binding affinity to specific protein targets. The following tables summarize the quantitative data from various docking studies, offering a direct comparison of their performance.
Anticancer Targets
Benzofuran derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.[1][2][7] Docking studies have been instrumental in identifying potent inhibitors of key cancer-related targets such as Phosphatidylinositol-3-kinases (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and tubulin.[8][9][10]
| Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) / IC50 | Key Interacting Residues | Reference |
| Compound 8 | PI3K | - | - | 2.21 nM (IC50) | Not Specified | [8] |
| LY294002 (Reference) | PI3K | - | - | 6.18 nM (IC50) | Not Specified | [8] |
| Compound 8 | VEGFR-2 | - | - | 68 nM (IC50) | Not Specified | [8] |
| Sorafenib (Reference) | VEGFR-2 | - | - | 31.2 nM (IC50) | Not Specified | [8] |
| BENZ-0454 | EGFR (4HJO) | -10.2 | - | - | Thr766, Asp831 | [9] |
| BENZ-0143 | EGFR (4HJO) | -10.0 | - | - | Asp831, Thr766 | [9] |
| BENZ-1292 | EGFR (4HJO) | -9.9 | - | - | Asp831, Thr766 | [9] |
| Gefitinib (Reference) | EGFR (4HJO) | -7.9 | - | - | Not Specified | [9] |
| Compound 6a | Tubulin (Colchicine site) | - | - | Good Inhibition | Not Specified | [10][11] |
Antibacterial Targets
The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Benzofuran derivatives have been investigated as potential solutions, with docking studies targeting bacterial proteins.[3][4][6] For instance, derivatives have been docked against the 1AJ6 protein, showing promising binding affinities.[3][6]
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| M5n | 1AJ6 | > Celecoxib (Standard) | -6.9 to -10.4 | Not Specified | [3][6] |
| M5o | 1AJ6 | > Celecoxib (Standard) | -6.9 to -10.4 | Not Specified | [3][6] |
| M5k | 1AJ6 | > Celecoxib (Standard) | -6.9 to -10.4 | Not Specified | [3][6] |
| Celecoxib (Standard) | 1AJ6 | Not Specified | Not Specified | Not Specified | [3][6] |
Alzheimer's Disease Targets
Benzofuran-based compounds have been designed and evaluated as inhibitors of enzymes implicated in Alzheimer's disease, such as Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1).[12][13] Their dual inhibitory potential makes them attractive candidates for multi-target drug design.[13]
| Derivative | Target Enzyme | IC50 | Key Interacting Residues | Reference |
| Compound 7c | Acetylcholinesterase (AChE) | 0.058 µM | Similar to Donepezil | [12] |
| Compound 7e | Acetylcholinesterase (AChE) | 0.086 µM | Similar to Donepezil | [12] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.049 µM | Not Specified | [12] |
| Compound 4m | Acetylcholinesterase (AChE) & BACE-1 | Potent Inhibitor | Occupied substrate channel (AChE) and catalytic cleft (BACE-1) | [13] |
| Compound 4e | Acetylcholinesterase (AChE) & BACE-1 | Dual Inhibitor | Not Specified | [13] |
| Compound 4h | Acetylcholinesterase (AChE) & BACE-1 | Dual Inhibitor | Not Specified | [13] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. A generalized workflow for these studies is outlined below.
Molecular Docking Workflow
A typical molecular docking study involves several key steps, from target and ligand preparation to the final analysis of the results.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Methodologies
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
For software like AutoDock, Kollman charges are assigned to the protein atoms.
2. Ligand Preparation:
-
The 2D structures of the benzofuran derivatives are drawn using chemical drawing software like ChemDraw.
-
These 2D structures are then converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[14]
3. Molecular Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock Vina, Molecular Operating Environment (MOE), or Discovery Studio.[3][6][8] These programs calculate the binding affinity (docking score) and predict the binding poses of the ligand in the protein's active site.
4. Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the most favorable binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
-
The docking scores and binding modes of the benzofuran derivatives are compared with those of known inhibitors or standard drugs to evaluate their potential.[14]
Signaling Pathway Visualization
To provide context for the therapeutic targets, the following diagram illustrates a simplified signaling pathway involving EGFR, a key target in cancer therapy.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzofuran derivatives.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. jazindia.com [jazindia.com]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 3-amino-2-benzo[b]furancarboxylate: A Guide for Laboratory Professionals
The safe and compliant disposal of Methyl 3-amino-2-benzo[b]furancarboxylate is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, which includes an aminobenzoate group and a benzofuran core, this compound must be handled as hazardous waste. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Waste Classification and Segregation
This compound waste should be classified as hazardous chemical waste.[1][4] This classification is based on the potential hazards associated with its furan-like structure and aminobenzoate functional group. Furan itself is designated as a hazardous waste by the Resource Conservation and Recovery Act (RCRA) with the waste number U124.[5]
Proper segregation of this waste is crucial. It should not be mixed with other waste streams, particularly incompatible materials such as strong oxidizing agents, to prevent potentially hazardous reactions.[4]
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Utilize a dedicated, leak-proof, and sealable container for the collection of all waste containing this compound.[1][6] This includes any contaminated consumables such as pipette tips, gloves, and absorbent materials.
-
The container must be chemically compatible with the compound.[1]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4]
-
Indicate the date when the first piece of waste is added to the container to track accumulation time.[4]
3. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][7]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is cool, dry, well-ventilated, and away from sources of ignition.[3][4]
-
It is best practice to use secondary containment, such as a larger, chemically resistant tray, to mitigate any potential leaks.[4]
4. Disposal:
-
Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [1][6]
-
Evaporation in a fume hood is not an acceptable method of disposal.[7][8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][6]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[9]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbent material and any contaminated debris into a sealable container.[6][9]
-
Label the container as hazardous waste and dispose of it according to the procedures outlined above.[6]
Quantitative Data Summary
| Parameter | Information for Related Compounds | Source |
| Hazard Classifications | Aminobenzoic acids can be skin and eye irritants. Furan is classified as a possible human carcinogen and is flammable. | [1][5] |
| RCRA Waste Number | Furan is listed as U124. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][10] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are cited in standard laboratory guidelines. The recommended procedure is collection and disposal via a certified hazardous waste handler.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. wcu.edu [wcu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Methyl 3-amino-2-benzo[b]furancarboxylate
Safety Protocol: Handling Methyl 3-amino-2-benzo[b]furancarboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following safety and handling procedures are based on guidelines for the structurally similar compound, Ethyl 5-aminobenzo[b]furan-2-carboxylate. Researchers should use this information as a guide and consult with their institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
All personnel must be equipped with the appropriate PPE before handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
| Protection Type | Specific Equipment | Standard/Certification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | ANSI Z87.1-2010 or later. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | EN 374. | Prevents skin contact. |
| Body Protection | Laboratory coat. | N/A. | Protects clothing and skin from contamination. |
| Respiratory Protection | Particle dust respirator (if handling as a powder). | N95 (US) or P1 (EN143). | Prevents inhalation of dust particles. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in the work area. Local exhaust ventilation is required where the solid is handled as a powder.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Handle the compound in a designated area, such as a chemical fume hood, to avoid the generation and spread of dust.
-
Contact Avoidance: Avoid all direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[1]
-
Ingestion and Inhalation Prevention: Avoid breathing dust. Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep the container away from heat and sources of ignition.
Disposal Plan
All waste materials generated during the handling and use of this compound should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, and disposable lab coats, in a designated, labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound should be disposed of in its original container or a suitable, labeled hazardous waste container.
-
Contaminated Equipment: Reusable equipment should be thoroughly decontaminated after use.
Disposal Method:
-
All chemical waste must be disposed of through the institution's EHS-approved hazardous waste disposal program.
-
Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
Visualized Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Safe Handling Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
